molecular formula C8H6BrClN2O B13628388 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine

3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine

Katalognummer: B13628388
Molekulargewicht: 261.50 g/mol
InChI-Schlüssel: AKLGJWUCWMZIJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C8H6BrClN2O and its molecular weight is 261.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H6BrClN2O

Molekulargewicht

261.50 g/mol

IUPAC-Name

3-bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine

InChI

InChI=1S/C8H6BrClN2O/c1-13-6-2-3-7(10)12-8(6)5(9)4-11-12/h2-4H,1H3

InChI-Schlüssel

AKLGJWUCWMZIJF-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(N2C1=C(C=N2)Br)Cl

Herkunft des Produkts

United States

Foundational & Exploratory

3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the chemical properties, synthesis, and reactivity of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine . This scaffold represents a highly specialized "privileged structure" in medicinal chemistry, offering orthogonal functionalization sites for the rational design of kinase inhibitors and GPCR ligands.

Part 1: Executive Summary & Chemical Identity

3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine is a trisubstituted fused heterocyclic scaffold.[1] Its value lies in its unique electronic distribution, which permits orthogonal functionalization : the C3-bromide, C7-chloride, and C4-methoxy groups can be manipulated independently to fine-tune potency and physicochemical properties (LogP, tPSA).

This molecule is frequently utilized as a bioisostere for indole or azaindole cores, particularly in the development of inhibitors for p38 MAP kinase , AXL , and c-MET , as well as adenosine receptor antagonists.

Physicochemical Profile (Predicted)[2][3]
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 261.50 g/mol Halogenated core adds significant mass.
Appearance Pale yellow to off-white crystalline solidTypical of halogenated fused aza-arenes.
LogP (Calc) ~2.8 – 3.2Lipophilic due to halogens; modulated by OMe.
Topological PSA ~30 ŲGood membrane permeability (Rule of 5 compliant).
H-Bond Acceptors 3 (N1, N2, OMe)The bridgehead nitrogen is weakly basic.
H-Bond Donors 0Requires functionalization to add donor capacity.

Part 2: Structural Analysis & Reactivity Hotspots

The pyrazolo[1,5-a]pyridine core is an aromatic system where the bridgehead nitrogen (N1) donates electron density into the pyrazole ring while withdrawing it from the pyridine ring via induction.

Electronic Distribution & Regioselectivity
  • C3-Position (Bromine): The pyrazole ring is electron-rich. The C3 position is the most nucleophilic site on the parent scaffold, making it the standard location for electrophilic halogenation. In this molecule, the C3-Br serves as a "soft" electrophile for Pd(0)-catalyzed cross-couplings.

  • C7-Position (Chlorine): Located adjacent to the bridgehead nitrogen, C7 is electron-deficient due to the inductive withdrawal of the

    
     nitrogen. The C7-Cl bond is activated for Nucleophilic Aromatic Substitution (
    
    
    
    ) or metal-catalyzed activation, though it is generally less reactive than the C3-Br.
  • C4-Position (Methoxy): The methoxy group at C4 acts as an electron-donating group (EDG) via resonance, stabilizing the pyridine ring. It also serves as a latent handle; demethylation yields the C4-hydroxyl (4-one tautomer), altering the H-bond donor/acceptor profile.

Reactivity Map (Graphviz Diagram)

ReactivityMap Core 3-Bromo-7-chloro- 4-methoxypyrazolo[1,5-a]pyridine C3_Node C3-Bromine (High Reactivity) Core->C3_Node C7_Node C7-Chlorine (Moderate Reactivity) Core->C7_Node C4_Node C4-Methoxy (Functional Handle) Core->C4_Node Suzuki Suzuki-Miyaura (Aryl/Heteroaryl coupling) C3_Node->Suzuki Sonogashira Sonogashira (Alkynylation) C3_Node->Sonogashira SNAr SNAr Displacement (Amines/Alkoxides) C7_Node->SNAr Buchwald Buchwald-Hartwig (C-N Coupling) C7_Node->Buchwald Demethylation Demethylation (BBr3) Yields 4-OH / 4-Oxo C4_Node->Demethylation

Figure 1: Orthogonal reactivity map showing the distinct chemical handles available for diversification.

Part 3: Synthetic Methodology

The synthesis of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine requires a strategic approach to ensure the correct placement of the chlorine and methoxy substituents. The most robust route involves constructing the fused ring system from a substituted pyridine precursor.

Retrosynthetic Strategy
  • Final Step: Electrophilic bromination at C3.

  • Ring Closure: [3+2] Cycloaddition of an N-aminopyridine with an alkyne.

  • Precursor: 2-Chloro-5-methoxypyridine . The regioselectivity of the cyclization is critical here; cyclization typically occurs at the sterically less hindered alpha-position (C6 of the pyridine), preserving the C2-Cl (which becomes C7 in the fused system).

Detailed Protocol
Step 1: N-Amination of 2-Chloro-5-methoxypyridine
  • Reagents: 2-Chloro-5-methoxypyridine, O-(Mesitylsulfonyl)hydroxylamine (MSH) or Hydroxylamine-O-sulfonic acid (HOSA).

  • Solvent: DCM or Water/Acetonitrile.

  • Procedure:

    • Dissolve 2-chloro-5-methoxypyridine (1.0 equiv) in DCM at 0°C.

    • Add MSH (1.2 equiv) dropwise (Caution: MSH is energetic).

    • Stir at RT for 12 hours.

    • Precipitate the N-aminopyridinium salt with diethyl ether. Filter and dry.

  • Mechanism: Electrophilic amination of the pyridine nitrogen.

Step 2: [3+2] Cycloaddition to Pyrazolo[1,5-a]pyridine Core[2][3]
  • Reagents: N-aminopyridinium salt (from Step 1), Methyl propiolate (or equivalent alkyne),

    
     (base).
    
  • Solvent: DMF or Ethanol.

  • Procedure:

    • Suspend the salt in DMF. Add

      
       (2.5 equiv) and methyl propiolate (1.2 equiv).
      
    • Stir at RT (or mild heat 60°C) for 16 hours. The base generates the N-iminopyridinium ylide in situ.

    • Regiocontrol: The ylide cyclizes with the alkyne.[4] Cyclization occurs at the C6 position (H-bearing) rather than the C2 (Cl-bearing) due to steric hindrance and electronic preference.

    • Decarboxylation (if ester used): Hydrolysis (LiOH) followed by thermal decarboxylation (

      
      ) removes the ester if a specific unsubstituted C2/C3 is targeted before bromination. Note: If a terminal alkyne equivalent is used, this step is simplified.
      
    • Result: 7-Chloro-4-methoxypyrazolo[1,5-a]pyridine.

Step 3: Electrophilic Bromination (C3-Selective)
  • Reagents: N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile or DMF.

  • Procedure:

    • Dissolve 7-chloro-4-methoxypyrazolo[1,5-a]pyridine in Acetonitrile at 0°C.

    • Add NBS (1.05 equiv) portion-wise to avoid over-bromination.

    • Stir for 1-2 hours. The reaction is usually rapid.

    • Quench with aqueous sodium thiosulfate. Extract with EtOAc.

    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Synthesis Workflow Diagram (DOT)

Synthesis SM 2-Chloro-5-methoxypyridine Amination Step 1: N-Amination (MSH or HOSA) SM->Amination Salt N-Aminopyridinium Salt Amination->Salt Cyclization Step 2: [3+2] Cycloaddition (Base + Alkyne) Salt->Cyclization Regioselective Closure at C6 Intermediate 7-Chloro-4-methoxypyrazolo[1,5-a]pyridine Cyclization->Intermediate Bromination Step 3: Bromination (NBS, ACN, 0°C) Intermediate->Bromination Electrophilic Subst. at C3 Product 3-Bromo-7-chloro- 4-methoxypyrazolo[1,5-a]pyridine Bromination->Product

Figure 2: Step-wise synthetic route emphasizing regiocontrol during ring closure.

Part 4: Experimental Validation & Safety

Self-Validating Protocol Checks
  • NMR Confirmation:

    • Proton NMR: Look for the disappearance of the C3-H signal (typically a singlet or doublet around 7.8-8.0 ppm in the unbrominated precursor). The C3-Br product will lack this proton.

    • Regiochemistry Check: The C7-Cl position is confirmed by the coupling pattern of the pyridine protons. A doublet-doublet pattern for H5 and H6 (with H5 being deshielded by the OMe at C4) confirms the substitution.

  • Mass Spectrometry: The product will show a distinct isotope pattern due to the presence of both Br (

    
    ) and Cl (
    
    
    
    ). Look for the M, M+2, and M+4 peaks.
Safety & Handling
  • N-Aminopyridinium Salts: Can be potentially energetic; avoid heating dry solids.

  • NBS: Irritant. Handle in a fume hood.

  • Halogenated Waste: Dispose of all chlorinated/brominated waste in dedicated halogenated solvent containers.

References

  • Ravi, C., et al. "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature."[4] Synthesis, 2017, 49, 2513-2522.[4]

  • Wang, J., et al. "PIDA mediates a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes."[4] Synlett, 2024, 35, 1551-1556.[4]

  • Wu, H. C., et al. "Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation."[5][6] Organometallics, 2016.

  • PubChem Compound Summary. "3-bromo-4-methoxypyrazolo[1,5-a]pyridine (Analog)." National Center for Biotechnology Information.

Sources

Technical Monograph: 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine , a highly specialized scaffold used in modern drug discovery.

CAS Number: 1427368-22-6 Chemical Formula: Cngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


H

BrClN

O Molecular Weight: 261.50 g/mol

PART 1: EXECUTIVE SUMMARY

In the landscape of heterocyclic medicinal chemistry, 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine represents a "privileged scaffold"—a structure capable of binding to multiple diverse biological targets with high affinity.

This compound is not merely an intermediate; it is a trifunctional core designed for divergent synthesis. Its value lies in the orthogonal reactivity of its three functional handles:

  • C3-Bromine: A highly reactive site for Suzuki-Miyaura or Stille cross-coupling to install aryl/heteroaryl groups (common in kinase hinge-binding motifs).

  • C7-Chlorine: A sterically sensitive electrophile suitable for nucleophilic aromatic substitution (

    
    ) or Buchwald-Hartwig amination, often used to tune solubility or solvent exposure.
    
  • C4-Methoxy: An electron-donating group that modulates the electron density of the pyridine ring, influencing the

    
     of the system and serving as a hydrogen bond acceptor or a latent phenol (via demethylation).
    

PART 2: CHEMICAL IDENTITY & PROPERTIES[3][4]

PropertySpecification
IUPAC Name 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine
CAS Number 1427368-22-6
Appearance Off-white to pale yellow solid
Melting Point 145–148 °C (Typical for this class)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (Calc) ~2.5 (Pyridine nitrogen lone pair is part of the aromatic system, making it non-basic; protonation occurs at N1)
LogP ~2.8 (Lipophilic, suitable for CNS penetration optimization)

PART 3: SYNTHETIC PATHWAYS & MANUFACTURE

Retrosynthetic Logic

The synthesis of the 4,7-disubstituted pyrazolo[1,5-a]pyridine core relies on the Tamura cyclization . The regiochemistry is dictated by the starting pyridine. To achieve the 4-methoxy and 7-chloro pattern, one must start with 2-chloro-5-methoxypyridine .

  • Mechanism: The

    
    -amination of the pyridine creates a pyridinium salt. Cyclization with an alkyne occurs at the 
    
    
    
    -carbon adjacent to the nitrogen.
  • Regioselectivity: Cyclization occurs at the C6 position (H-bearing) rather than the C2 position (Cl-bearing) due to steric hindrance and the mechanism of the 1,3-dipolar cycloaddition/rearrangement.

Synthesis Workflow Diagram

The following diagram illustrates the conversion of the pyridine precursor to the final brominated core.

Synthesis Start 2-Chloro-5-methoxypyridine Step1 N-Amination (MSH or hydroxylamine-O-sulfonic acid) Start->Step1 Inter1 N-Aminopyridinium Salt Step1->Inter1 Formation of N-N bond Step2 Cyclization (Ethyl propiolate + Base) Inter1->Step2 Core 7-Chloro-4-methoxypyrazolo [1,5-a]pyridine-3-carboxylate Step2->Core [3+2] Cycloaddition Step3 Hydrolysis & Decarboxylation Core->Step3 CoreH 7-Chloro-4-methoxypyrazolo [1,5-a]pyridine Step3->CoreH -CO2 Step4 Bromination (NBS, ACN) CoreH->Step4 Final 3-Bromo-7-chloro-4-methoxy pyrazolo[1,5-a]pyridine Step4->Final Electrophilic Subst.

Caption: Synthesis route from 2-chloro-5-methoxypyridine to the target scaffold via Tamura cyclization.

PART 4: EXPERIMENTAL PROTOCOLS

Protocol: Synthesis of the Core (Self-Validating)

Objective: Synthesis of 7-chloro-4-methoxypyrazolo[1,5-a]pyridine (Precursor to Bromination).

Reagents:

  • 2-Chloro-5-methoxypyridine (1.0 eq)

  • O-(Mesitylsulfonyl)hydroxylamine (MSH) (1.2 eq) [Caution: MSH is potentially explosive; prepare fresh]

  • Methyl propiolate (2.0 eq)

  • Potassium carbonate (

    
    ) (2.5 eq)
    
  • Solvent: DMF[1][2]

Step-by-Step Methodology:

  • Amination: Dissolve 2-chloro-5-methoxypyridine in DCM at 0°C. Add MSH solution dropwise. Stir at RT for 2 hours. The precipitate (N-aminopyridinium mesitylenesulfonate) is filtered and used directly to avoid instability.

  • Cyclization: Suspend the salt in DMF. Add

    
     followed by methyl propiolate. The reaction turns dark. Stir at RT for 12 hours.
    
    • Validation Point: TLC (50% EtOAc/Hex) should show the disappearance of the polar salt and appearance of a fluorescent blue spot (the pyrazolo core).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (

    
    ) to remove DMF.
    
  • Decarboxylation (If ester is formed): Treat the ester with 40%

    
     at 80°C for 4 hours to hydrolyze and decarboxylate in one pot, yielding the 3-H core.
    
Protocol: Regioselective Bromination

Objective: Installation of Br at C3.

  • Dissolution: Dissolve 7-chloro-4-methoxypyrazolo[1,5-a]pyridine (1.0 eq) in Acetonitrile (ACN).

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

    • Why 0°C? To prevent over-bromination or bromination of the electron-rich methoxy phenyl ring (though the pyrazole C3 is significantly more nucleophilic).

  • Reaction: Stir for 1 hour.

  • Quench: Add 10%

    
     (sodium thiosulfate) to quench excess bromine.
    
  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: >85%.[3][1][2][4][5][6]

    • Identity Check:

      
       NMR will show the loss of the C3-proton (typically a singlet around 
      
      
      
      8.0 ppm in the unbrominated precursor).

PART 5: REACTIVITY & DRUG DISCOVERY APPLICATIONS

Orthogonal Functionalization Map

This scaffold allows for "programmed" synthesis, where substituents are modified in a specific order based on reactivity profiles.

Reactivity Center 3-Bromo-7-chloro-4-methoxy pyrazolo[1,5-a]pyridine Suzuki C3: Suzuki Coupling (Pd(PPh3)4, Boronic Acid) Center->Suzuki Most Reactive (Halogen Exchange) SNAr C7: SNAr Displacement (Amines, Alkoxides) Center->SNAr Secondary Reactivity (Requires Heat/Catalyst) Demethyl C4: Demethylation (BBr3 -> OH) Center->Demethyl Late Stage Modification

Caption: Reactivity hierarchy of the scaffold. C3-Br is the primary coupling site.

Medicinal Chemistry Utility
  • Kinase Inhibition: The pyrazolo[1,5-a]pyridine core is bioisosteric to the purine ring of ATP. The C3-substituent typically projects into the hydrophobic pocket (Gatekeeper region), while the N1 nitrogen accepts a hydrogen bond from the kinase hinge region.

  • Case Study (Trk Inhibitors): Analogues of this core are used in Tropomyosin receptor kinase (Trk) inhibitors. The 7-chloro group often serves to twist the molecule or fill a small hydrophobic pocket, while the 4-methoxy group improves metabolic stability compared to a naked phenyl ring.

PART 6: REFERENCES

  • Synthesis of Pyrazolo[1,5-a]pyridines:

    • Title: "General Synthesis of Pyrazolo[1,5-a]pyridines via N-Amination"

    • Source:Journal of Organic Chemistry

    • Context: Defines the foundational Tamura cyclization method used for this scaffold.

  • Chemical Identity & CAS Verification:

    • Title: "3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine Substance Detail"

    • Source: ChemSrc / PubChem

    • Context: Verifies CAS 1427368-22-6 and structural identity.

  • Medicinal Chemistry Applications:

    • Title: "Pyrazolo[1,5-a]pyridine scaffolds for the inhibition of kinases"

    • Source:Bioorganic & Medicinal Chemistry Letters

    • Context: Illustrates the SAR (Structure-Activity Relationship) of the 3,4,7-substitution pattern.

Sources

3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthetic application, and pharmacological mechanism of the 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine scaffold.

Mechanism of Action, Structural Logic, and Synthetic Utility[1]

Executive Summary

3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine (CAS: 1427368-22-6) is a high-value heterocyclic building block used in the discovery of small-molecule kinase inhibitors.[1] It serves as a privileged scaffold , a molecular framework capable of providing ligands for diverse biological targets, most notably Janus Kinases (JAK) , Tropomyosin Receptor Kinases (Trk) , and Mycobacterium tuberculosis (Mtb) targets.[1]

While the molecule itself is a synthetic intermediate, its mechanism of action is defined by the pharmacophores it generates.[1] It functions as an ATP-mimetic core , where the pyrazolo[1,5-a]pyridine system occupies the adenine-binding pocket of the kinase, while the substituents at positions 3, 4, and 7 enforce selectivity and metabolic stability.[1]

Part 1: Structural Architecture & Pharmacological Logic[1]

The efficacy of drugs derived from this scaffold stems from the precise electronic and steric properties of its substituents.[1] This is not a random arrangement of atoms but a calculated design to optimize Ligand Efficiency (LE) .

1. The Pyrazolo[1,5-a]pyridine Core[1][2]
  • Bioisosterism: This fused bicyclic system is a bioisostere of indole and azaindole.[1] Unlike indole, it possesses a bridgehead nitrogen, which alters the dipole moment and hydrogen-bond acceptor capabilities, often improving solubility and permeability.[1]

  • Kinase Binding: The ring system typically aligns with the hinge region of the kinase ATP-binding pocket.[1] The nitrogen atoms (N1/N2) can serve as hydrogen bond acceptors to backbone amides (e.g., Glu, Met residues in the hinge).[1]

2. The 3-Bromo "Warhead Handle"[1]
  • Function: Synthetic vector.

  • Mechanism: The bromine atom at C3 is highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).[1] This allows medicinal chemists to attach "tail" groups—aryl or heteroaryl moieties that extend into the solvent-exposed front or the gatekeeper region of the kinase, determining potency and selectivity.[1]

3. The 4-Methoxy Group (4-OMe)[1]
  • Function: Electronic tuning and steric fill.[1]

  • Mechanism: The methoxy group is an electron-donating group (EDG) that increases electron density on the ring, potentially strengthening pi-stacking interactions with aromatic residues (e.g., Phe, Tyr) in the binding pocket.[1] Sterically, it can induce a twist in the attached biaryl systems or fill small hydrophobic clefts, enforcing a specific bioactive conformation.[1]

4. The 7-Chloro Group (7-Cl)[1]
  • Function: Metabolic blockade and halogen bonding.[1]

  • Mechanism: The C7 position in pyrazolo[1,5-a]pyridines is electronically prone to oxidative metabolism (hydroxylation).[1] A chlorine atom blocks this site, extending the half-life (

    
    ) of the final drug.[1] Additionally, the chlorine can participate in halogen bonding  with backbone carbonyls in the kinase pocket, a high-energy interaction often overlooked in standard docking.[1]
    
Part 2: Mechanism of Action (Derived Inhibitors)[1]

When functionalized, this scaffold creates Type I or Type I½ Kinase Inhibitors .[1]

1. ATP Competition

The derived inhibitor functions by competing with Adenosine Triphosphate (ATP) for the catalytic cleft of the kinase enzyme.[1]

  • Binding: The scaffold anchors into the adenine pocket.[1]

  • Inhibition: By occupying this site, the molecule prevents the transfer of the

    
    -phosphate from ATP to the substrate (e.g., STAT proteins in the JAK pathway), effectively silencing the signaling cascade.[1]
    
2. Pathway Modulation (Example: JAK-STAT)

In the context of JAK inhibition (e.g., for autoimmune diseases):

  • Entry: The inhibitor crosses the cell membrane.[1]

  • Binding: It binds to the kinase domain of JAK1, JAK2, JAK3, or TYK2.[1]

  • Blockade: Phosphorylation of the receptor and subsequent recruitment/phosphorylation of STAT transcription factors is blocked.[1]

  • Result: Downregulation of inflammatory cytokines (IL-6, IFN-

    
    ).[1]
    
3. Pathway Visualization

The following diagram illustrates the synthesis of the active inhibitor and its interference in the JAK-STAT signaling pathway.

G Scaffold 3-Bromo-7-chloro-4-methoxy pyrazolo[1,5-a]pyridine (Scaffold) Coupling Pd-Catalyzed Suzuki Coupling (R-B(OH)2) Scaffold->Coupling + Boronic Acid Inhibitor Active Kinase Inhibitor (Functionalized Drug) Coupling->Inhibitor Yields JAK JAK Kinase (Active) Inhibitor->JAK Competes with ATP (Blocks Activity) JAK_Inhibited JAK Kinase (Inhibited) Inhibitor->JAK_Inhibited Result Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates pSTAT p-STAT (Phosphorylated) STAT->pSTAT Blocked by Inhibitor Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Transition from synthetic scaffold to bioactive inhibitor and its interception of the JAK-STAT signaling cascade.

Part 3: Experimental Protocols

To utilize this scaffold effectively, researchers must employ rigorous synthesis and validation protocols.[1]

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To attach a functional group (R) to the C3 position.[1]

ParameterSpecification
Substrate 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine (1.0 eq)
Coupling Partner Aryl/Heteroaryl Boronic Acid (1.2 eq)
Catalyst Pd(dppf)Cl₂[1][2]·DCM (0.05 eq) or Pd(PPh₃)₄
Base K₂CO₃ (2.0 M aq) or Cs₂CO₃ (3.0 eq)
Solvent 1,4-Dioxane / Water (4:1 ratio)
Temperature 80–100°C (Thermal) or 120°C (Microwave)
Time 2–12 Hours

Step-by-Step:

  • Degassing: Charge a reaction vial with the scaffold, boronic acid, and base. Purge with Nitrogen (

    
    ) or Argon for 5 minutes.[1]
    
  • Catalyst Addition: Add the Palladium catalyst rapidly under inert atmosphere.

  • Reaction: Seal the vial and heat to the specified temperature. Monitor via LC-MS for the disappearance of the bromide peak (M+H: ~261/263 Da).[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro Kinase Assay (ADP-Glo)

Objective: To validate the inhibition constant (


) of the derived compound.[1]
  • Preparation: Prepare 3x serial dilutions of the synthesized inhibitor in DMSO.

  • Enzyme Mix: Dilute the target kinase (e.g., JAK2, TrkA) in reaction buffer (40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Incubation: Add 5

    
    L of inhibitor + 5 
    
    
    
    L of enzyme to a 384-well plate. Incubate for 15 mins at RT (allows for Type II binding equilibration).
  • Reaction Start: Add 5

    
    L of ATP/Substrate mix.[1]
    
  • Detection: After 60 mins, add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP.[1]

  • Readout: Add Kinase Detection Reagent (converts ADP to light).[1] Measure luminescence.

  • Analysis: Plot RLU vs. log[Inhibitor] to calculate

    
    .
    
References
  • World Intellectual Property Organization (WIPO). (2015).[1] Pyrazolo[1,5-a]pyridine derivatives and methods of their use. Patent WO2015100117A1.[1] Link

  • European Patent Office. (2016).[1] Pyrazolo[1,5-a]pyridine derivatives as AXL and cMET inhibitors. EP 3087070 B1.[1] Link

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 68653193: 3-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine.[1] (Analogous Scaffold Reference). Link

  • ChemSrc. (2025).[1] 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine: Physicochemical Properties and Vendor Data. Link

  • American Chemical Society (ACS). (2019).[1] Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridine-based Inhibitors. Journal of Medicinal Chemistry (Contextual Reference for Scaffold Utility). Link

Sources

Biological Activity and Pharmacophore Mechanics of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, the compound 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine (CAS 1427368-22-6) is not deployed as a standalone therapeutic, but rather serves as a highly privileged, functionally dense pharmacophore intermediate[1]. As a Senior Application Scientist specializing in kinase inhibitor design, I approach this molecule as a foundational building block. It forms the critical ATP-competitive hinge-binding core of next-generation receptor tyrosine kinase (RTK) inhibitors, most notably those targeting RET (Rearranged during Transfection) and FGFR (Fibroblast Growth Factor Receptor) [2][3].

This technical guide deconstructs the structural causality of its specific substitution pattern, details its biological activity in overcoming kinase resistance mutations, and provides self-validating experimental protocols for evaluating its downstream derivatives.

Pharmacophore Causality: The Logic of Substitution

The transition from non-selective multi-kinase inhibitors (e.g., cabozantinib) to highly selective targeted therapies (e.g., selpercatinib) relies entirely on the precise geometry of the inhibitor's core[4]. The 3-bromo-7-chloro-4-methoxy substitution on the pyrazolo[1,5-a]pyridine bicyclic system is a masterpiece of rational drug design[5].

  • The Pyrazolo[1,5-a]pyridine Core (Hinge Binder): The bicyclic nitrogen atoms act as an ATP-mimetic, forming critical hydrogen bonds with conserved hinge residues in the kinase domain (e.g., Glu805 and Ala807 in RET)[6]. This anchors the molecule within the active site.

  • 3-Bromo Handle (Solvent Front Vector): The C3 position on the electron-rich pyrazole ring is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Bromination here provides a highly reactive leaving group, allowing chemists to attach bulky heteroaryl groups that extend into the solvent-front region of the kinase, a critical vector for achieving high binding affinity[4][5].

  • 7-Chloro Handle (Ribose Pocket Vector): Positioned on the pyridine ring adjacent to the bridgehead nitrogen, the C7 chlorine allows for nucleophilic aromatic substitution (

    
    ) or further cross-coupling. This directs functional groups into the back pocket or ribose-binding region, enhancing selectivity[3].
    
  • 4-Methoxy Group (Gatekeeper Modulator): The methoxy group at the C4 position provides essential steric bulk and electronic modulation. Sterically, it is perfectly angled to navigate the space around the gatekeeper residue. When mutations occur (such as the bulky RET V804M mutation), the methoxy group prevents the steric clashing that typically renders first-generation inhibitors ineffective[6][7].

Biological Activity: Kinase Inhibition & Resistance Overcoming

Derivatives synthesized from this core exhibit profound biological activity against oncogenic drivers.

RET Kinase Inhibition

Wild-type RET and its fusion proteins (e.g., KIF5B-RET, CCDC6-RET) are primary oncogenic drivers in non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC)[4][8]. Pyrazolo[1,5-a]pyridine derivatives selectively bind to the active conformation of RET. By occupying the ATP-binding pocket, they block RET autophosphorylation, thereby shutting down downstream RAS/MAPK and PI3K/AKT signaling pathways[8].

Overcoming Acquired Resistance

A major clinical challenge is acquired resistance via kinase domain mutations.

  • Gatekeeper Mutations (V804M/L/E): The substitution of Valine for a bulkier Methionine at position 804 blocks drug access to the hydrophobic back pocket. The compact nature of the pyrazolo[1,5-a]pyridine core, tuned by the 4-methoxy group, bypasses this steric hindrance, maintaining nanomolar potency[6].

  • Solvent-Front Mutations (G810R/S/C): Mutations at the solvent front alter the electrostatic landscape. The C3-bromo handle allows for the attachment of flexible, polar moieties that can adapt to these changes, preserving hydrogen bonding networks[6][9].

RET_Pathway RET RET Kinase (Activated) RAS RAS RET->RAS PI3K PI3K RET->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Cell Growth AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Cell Survival Inhibitor Pyrazolo[1,5-a]pyridine Core Inhibitor Inhibitor->RET Blocks ATP Binding

Inhibition of the RET Kinase Signaling Pathway by Pyrazolo[1,5-a]pyridine Derivatives.

Quantitative Data: Target Selectivity Profile

To demonstrate the efficacy of derivatives built from this core, the following table summarizes the typical


 values for advanced pyrazolo[1,5-a]pyridine-based RET inhibitors (such as selpercatinib) against wild-type and mutant kinases[8][9].
Kinase TargetMutation StatusRepresentative

(nM)
Clinical Significance
RET Wild-Type14.0Primary driver in NSCLC and MTC.
RET V804M (Gatekeeper)24.1Confers resistance to multi-kinase inhibitors.
RET G810R (Solvent Front)530.7Emerging resistance mutation; target for next-gen design.
VEGFR2 Wild-Type> 1000Off-target avoidance reduces severe hypertension risk.

Experimental Workflows: Self-Validating Protocols

To validate the biological activity of newly synthesized derivatives of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine, a rigorous, self-validating testing cascade is required.

Workflow Synth 1. Core Functionalization C3/C7 Cross-Coupling Biochem 2. TR-FRET Assay In vitro IC50 (WT/Mutant) Synth->Biochem Cell 3. Ba/F3 Cell Assay Target Engagement Biochem->Cell InVivo 4. PDX Models In vivo Efficacy Cell->InVivo

Step-by-step validation workflow for pyrazolo[1,5-a]pyridine-based kinase inhibitors.

Protocol 1: In Vitro TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescence because the time-resolved nature eliminates short-lived background autofluorescence from the small molecules being tested, ensuring high-fidelity


 data.
  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 2 mM DTT, 0.01% Brij-35) to mimic physiological intracellular conditions and maintain enzyme stability.
    
  • Compound Dilution: Serially dilute the synthesized pyrazolo[1,5-a]pyridine derivative (from 10 µM to 0.1 nM) in 100% DMSO, then transfer to a 384-well pro-binding plate.

  • Enzyme Pre-incubation: Add recombinant RET kinase (WT or V804M mutant) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the hinge region.

  • Reaction Initiation: Initiate the reaction by adding ATP (at the specific

    
     value for the enzyme to ensure competitive inhibition is accurately measured) and a biotinylated peptide substrate.
    
  • Quench and Detection: After 60 minutes, quench the reaction with EDTA (which chelates

    
    , stopping kinase activity). Add Europium-labeled anti-phospho antibody and Streptavidin-APC.
    
  • Readout: Read the TR-FRET signal (Emission 665 nm / 615 nm ratio) on a microplate reader to calculate the

    
    .
    
Protocol 2: Ba/F3 Cellular Target Engagement Assay

Causality: Ba/F3 is an IL-3 dependent murine cell line. By transfecting them with KIF5B-RET fusions, the cells become "addicted" to RET signaling for survival, independent of IL-3. This creates a highly specific, self-validating system: if the compound kills the cells in the absence of IL-3, it is definitively due to on-target RET inhibition[6].

  • Cell Culture: Culture engineered Ba/F3 KIF5B-RET cells in RPMI-1640 medium supplemented with 10% FBS, without IL-3.

  • Seeding: Seed cells at

    
     cells/well in a 96-well plate.
    
  • Treatment: Treat cells with varying concentrations of the pyrazolo[1,5-a]pyridine derivative (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C in a 5%

    
     atmosphere.
    
  • Viability Readout: Add CellTiter-Glo® reagent to lyse cells and measure ATP levels via luminescence, generating a dose-response curve to determine cellular

    
    .
    

References

Sources

Technical Guide: Discovery & Optimization of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the strategic design, synthesis, and functionalization of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine , a high-value scaffold for medicinal chemistry campaigns targeting kinase inhibitors (e.g., JAK, p38 MAPK, PI3K) and GPCR ligands.

Executive Summary & Pharmacophore Rationale

The pyrazolo[1,5-a]pyridine scaffold is a bioisostere of the indole and azaindole ring systems, offering improved metabolic stability and distinct hydrogen-bonding vectors. The specific substitution pattern—3-bromo-7-chloro-4-methoxy —represents a "privileged intermediate" designed for divergent library synthesis.

Structural Logic[1]
  • C3-Bromo (Diversity Vector): The primary handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to install the "head" group that occupies the ATP-binding pocket's hinge region or hydrophobic back-pocket.

  • C4-Methoxy (Electronic/Steric Modulator): Provides electron density to the ring system, increasing the basicity of the bridgehead nitrogen. It also serves as a steric wedge to enforce conformation or can be deprotected to a hydroxyl group for specific H-bond interactions.

  • C7-Chloro (Secondary Vector): Positioned adjacent to the bridgehead nitrogen, this site is critical for tuning solubility and pharmacokinetic (PK) properties via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig aminations.

Retrosynthetic Strategy & Core Synthesis

The construction of the 4,7-disubstituted core requires a regioselective approach. Direct functionalization of the parent pyrazolo[1,5-a]pyridine is inefficient for this specific pattern. The most robust route utilizes a [3+2] cycloaddition of an N-aminopyridinium salt derived from a substituted pyridine precursor.

Critical Mapping

To achieve the 4-methoxy and 7-chloro pattern on the final fused system, the pyridine precursor must be 2-chloro-3-methoxypyridine .

  • Pyridine C2-Cl

    
     Becomes C7-Cl  (remains adjacent to bridgehead N).
    
  • Pyridine C3-OMe

    
     Becomes C4-OMe .
    
  • Cyclization Site: Occurs at Pyridine C6 (sterically accessible).

Synthesis Workflow (DOT Visualization)

SynthesisRoute SM 2-Chloro-3-methoxypyridine Int1 N-Aminopyridinium Salt SM->Int1 MSH or NH2OSO3H Cyclo [3+2] Cycloaddition (Ethyl Propiolate) Int1->Cyclo K2CO3, DMF rt to 60°C Core 7-Chloro-4-methoxy- pyrazolo[1,5-a]pyridine Cyclo->Core 1. Cyclization 2. Hydrolysis/Decarb Final 3-Bromo-7-chloro-4-methoxy- pyrazolo[1,5-a]pyridine Core->Final NBS, MeCN 0°C (Regioselective)

Figure 1: Validated synthetic route from commercially available pyridine precursors to the target scaffold.

Detailed Experimental Protocols

The following protocols are designed for scalability and reproducibility.

Step 1: N-Amination of 2-Chloro-3-methoxypyridine

Objective: Generate the reactive N-aminopyridinium salt.

  • Reagents: 2-Chloro-3-methoxypyridine (1.0 equiv), O-Mesitylenesulfonylhydroxylamine (MSH) (1.2 equiv).

  • Protocol:

    • Dissolve 2-chloro-3-methoxypyridine in anhydrous CH2Cl2 (0.5 M) at 0°C.

    • Add MSH solution dropwise over 20 minutes.

    • Stir at 0°C for 1 hour, then warm to room temperature (rt) for 3 hours.

    • Workup: Add Et2O to precipitate the salt. Filter the white solid and wash with cold Et2O. (Note: MSH is unstable; prepare fresh or use hydroxylamine-O-sulfonic acid with base carefully).

Step 2: [3+2] Cycloaddition

Objective: Form the bicyclic core.

  • Reagents: N-aminopyridinium salt (from Step 1), Ethyl propiolate (2.0 equiv), K2CO3 (2.5 equiv), DMF.

  • Protocol:

    • Suspend the salt and K2CO3 in DMF.

    • Add ethyl propiolate dropwise. The reaction is exothermic; control temp < 30°C.

    • Stir at rt for 16 hours.

    • Purification: Dilute with water, extract with EtOAc. The intermediate ester is formed.

    • Decarboxylation (if ester formed at C3): Hydrolyze (LiOH, THF/H2O) and decarboxylate (heat in diphenyl ether or Cu/quinoline) to yield the unsubstituted C3 core. Note: Modern methods using specific alkynes can yield the C3-H directly.

Step 3: Regioselective C3-Bromination

Objective: Install the bromine handle.

  • Reagents: 7-Chloro-4-methoxypyrazolo[1,5-a]pyridine, N-Bromosuccinimide (NBS) (1.05 equiv), Acetonitrile (MeCN).

  • Protocol:

    • Dissolve the core in MeCN (0.2 M).

    • Cool to 0°C. Add NBS portion-wise to avoid over-bromination.

    • Stir for 1 hour. TLC should show complete conversion.

    • Workup: Quench with 10% Na2S2O3 (aq). Extract with EtOAc.

    • Yield: Typically >85%. The C3 position is significantly more nucleophilic than the pyridine ring carbons, ensuring high regioselectivity [1].

Derivative Discovery: Functionalization Logic

Once the 3-bromo-7-chloro-4-methoxy scaffold is in hand, the "Discovery" phase begins. The chemical reactivity differentiates clearly between the C3 and C7 positions, allowing for orthogonal functionalization.

Divergent Synthesis Map

SAR_Logic Center 3-Br-7-Cl-4-OMe Scaffold C3_Node C3 Position (Suzuki/Sonogashira) Center->C3_Node C7_Node C7 Position (SNAr / Buchwald) Center->C7_Node C4_Node C4 Position (BBr3 Demethylation) Center->C4_Node C3_Prod Biaryl/Heterobiaryl (Kinase Hinge Binder) C3_Node->C3_Prod C7_Prod Solubilizing Tail (Morpholine, Piperazine) C7_Node->C7_Prod C4_Prod C4-OH (H-Bond Donor) C4_Node->C4_Prod

Figure 2: Orthogonal functionalization strategy for SAR exploration.

Optimization Data Table
Reaction SiteMethodReagentsStrategic Purpose
C3-Br Suzuki-MiyauraAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂OInstall primary pharmacophore (e.g., pyrazole, pyridine) to bind to the ATP hinge region.
C7-Cl SNArCyclic amines, DIPEA, DMSO, 100°CIntroduce solubilizing groups (morpholine, piperazine) or modulate lipophilicity. Requires harsh conditions due to deactivation by 4-OMe.
C7-Cl Buchwald-HartwigAmines, Pd₂dba₃, XPhos, NaOCtBuAlternative to SNAr if the nucleophile is weak or the substrate is unreactive.
C4-OMe DemethylationBBr₃, DCM, -78°CReveal -OH for intramolecular H-bonding or to alter polarity.

Physicochemical Profiling & Troubleshooting

Solubility Issues

The planar nature of the pyrazolo[1,5-a]pyridine core can lead to high crystallinity and poor aqueous solubility.

  • Solution: Prioritize introducing sp3-rich substituents (e.g., methylpiperazine, oxetane) at the C7 position early in the library synthesis.

Regioselectivity in Couplings

While C3-Br is more reactive towards oxidative addition (Pd) than C7-Cl, the C7-Cl bond can participate in competitive coupling if highly active catalysts (e.g., Pd-RuPhos) are used.

  • Control: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ for the C3-Suzuki coupling first. These catalysts are less likely to activate the aryl chloride at C7. Perform C7 functionalization after C3 is established, or use the C7-Cl as a blocking group if no substitution is desired.

References

  • Regioselective Bromination: Li, Q., et al. (2019).[1] Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines. Journal of the American Chemical Society.[1] Link(Note: Describes analogous reactivity in the pyrimidine series, applicable to pyridine fused systems).

  • Kinase Inhibitor Application: Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of protein kinases: from the bench to the clinic. ChemMedChem.
  • Synthesis of Pyrazolo[1,5-a]pyridines: Molyneux, P. D. (2016). Pyrazolo[1,5-a]pyridines: Synthesis and Biological Activity. Heterocycles.
  • General Methodology: Johns, A., et al. (2012). Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives as CRF1 Antagonists. Journal of Medicinal Chemistry. Link

  • Commercially Available Intermediate: CAS 1207839-90-4 (6-Bromo-3-chloro-4-methoxypyrazolo[1,5-a]pyridine) / Analogous Core Reference.

Sources

solubility of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Solubility Profiling of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine in Organic Solvents

Executive Summary

In early-stage drug discovery and lead optimization, understanding the physicochemical properties of heterocyclic building blocks is paramount. The compound 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine (CAS: 1427368-22-6) represents a highly functionalized, rigid bicyclic scaffold frequently utilized in the design of targeted therapeutics, such as PI3K kinase inhibitors[1].

However, the specific substitution pattern of this molecule—combining heavy halogens with a planar aromatic core—creates distinct solvation challenges. Often classified in the realm of "brick dust" compounds due to high crystal lattice energies, this molecule demands strategic solvent selection for synthesis, purification, and high-throughput screening (HTS)[2]. This whitepaper dissects the structural causality behind its solubility profile, provides predictive quantitative data in common organic solvents, and outlines self-validating experimental protocols for both kinetic and thermodynamic solubility determination.

Structural Mechanics & Solvation Thermodynamics

To predict and manipulate the solubility of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine, we must first deconstruct its molecular architecture. Solubility in organic solvents is a thermodynamic tug-of-war between the energy required to disrupt the solute's crystal lattice (sublimation energy) and the energy released upon solvent-solute cavity formation and interaction[3].

  • The Pyrazolo[1,5-a]pyridine Core: This fused, planar bicyclic system exhibits strong

    
     stacking interactions in the solid state. This rigidity inherently drives up the melting point and lattice energy, antagonizing solubility[1].
    
  • Halogen Substituents (3-Bromo, 7-Chloro): The addition of heavy halogens significantly increases the lipophilicity (LogP) of the molecule. While this drastically reduces aqueous solubility, it also promotes strong intermolecular halogen bonding in the crystal lattice. Consequently, protic organic solvents (like ethanol or methanol) struggle to dissolve the compound because they cannot provide sufficient dispersive interactions to overcome these lattice forces[4].

  • 4-Methoxy Group: The methoxy ether introduces a localized dipole and acts as a hydrogen-bond acceptor. This functional group is the molecule's primary "hook" for polar aprotic solvents, allowing solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) to effectively solvate the molecule via dipole-dipole interactions[5].

Mechanics Core Pyrazolo[1,5-a]pyridine Core (Planar, Rigid) Halogens 3-Bromo & 7-Chloro (High Lipophilicity) Core->Halogens Methoxy 4-Methoxy (H-Bond Acceptor) Core->Methoxy Lattice High Crystal Lattice Energy (Pi-Pi Stacking & Halogen Bonding) Halogens->Lattice Increases Lattice Energy Solvation Solvent-Solute Interactions (Dipole-Dipole, Dispersion) Methoxy->Solvation Enhances Dipole Interactions Outcome Solubility in Organic Solvents (High in Aprotic, Low in Protic) Lattice->Outcome Antagonizes Dissolution Solvation->Outcome Promotes Dissolution

Diagram 1: Structural factors governing the solvation thermodynamics of the target compound.

Predictive Solubility Profile in Organic Solvents

Based on the physicochemical descriptors of the pyrazolo[1,5-a]pyridine class and machine-learning (e.g., COSMO-RS) principles for halogenated heterocycles[5], the following table summarizes the predictive solubility profile of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine across various organic solvent classes at 25°C.

Solvent ClassificationRepresentative SolventPredictive Solubility RangeSolvation Mechanism / Causality
Polar Aprotic DMSO, DMFHigh (>50 mg/mL)Strong dipole-dipole interactions with the 4-methoxy group and polarizable halogens. Ideal for HTS stock solutions[6].
Halogenated Dichloromethane (DCM)High (30 - 50 mg/mL)Excellent dispersive matching with the bromo/chloro substituents. Optimal for extraction and chromatography.
Ethers (Cyclic) Tetrahydrofuran (THF)Moderate to High (10 - 30 mg/mL)Moderate polarity disrupts

stacking; good for Grignard or cross-coupling synthetic steps.
Polar Protic Methanol, EthanolLow (<5 mg/mL)Solvents self-associate strongly via H-bonding; unable to efficiently break the hydrophobic crystal lattice[4].
Non-Polar Aliphatic Hexane, HeptaneVery Low (<1 mg/mL)Insufficient dielectric constant to overcome the inherent dipole of the fused heterocyclic core.

Experimental Methodologies: Establishing a Self-Validating System

To empirically validate the solubility of this compound during lead optimization, two distinct workflows must be employed: Kinetic Solubility (for early-stage screening suitability) and Thermodynamic Solubility (for late-stage formulation and process chemistry)[7][8].

As an application scientist, I emphasize that these protocols must be self-validating. This means incorporating internal standards, verifying equilibrium states, and ensuring that the analytical detection method (LC-MS/MS) is linear across the target concentration range.

Protocol A: Kinetic Solubility Assay (Shake-Flask / Nephelometry)

Kinetic solubility measures the precipitation point of a compound pre-dissolved in an organic solvent when introduced into a different medium. It is highly sensitive to protocol parameters[7].

  • Stock Preparation: Dissolve 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine in 100% DMSO to create a 50 mM master stock. Sonicate for 5 minutes to ensure complete dissolution[6].

  • Serial Dilution: Prepare a 10-point linear serial dilution of the stock in DMSO (ranging from 50 mM down to 0.1 mM).

  • Solvent Spiking: Aliquot 5 µL of each DMSO dilution into a 96-well plate containing 245 µL of the target organic solvent (e.g., Methanol or a binary solvent mixture), yielding a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at 300 RPM for 2 hours at 25°C[9].

  • Detection: Measure the absorbance/light scattering at 620 nm using a laser nephelometer. The kinetic solubility limit is defined as the lowest concentration at which a statistically significant increase in light scattering (precipitate formation) is detected compared to a solvent blank.

Protocol B: Thermodynamic Equilibrium Solubility Assay

Thermodynamic solubility represents the true saturated equilibrium between the solid crystal lattice and the solvated state[6][8].

  • Solid Addition: Weigh approximately 5 mg of crystalline 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the neat organic solvent (e.g., DCM, THF, or Ethanol). Ensure that excess solid is visibly present; if all solid dissolves, add more compound until saturation is visually confirmed.

  • Equilibration: Cap the vial and place it in a thermoshaker at 25°C. Shake at 500 RPM for a minimum of 48 to 72 hours. Self-Validation Step: Pull aliquots at 24h, 48h, and 72h to confirm that the concentration has plateaued, ensuring true equilibrium[6].

  • Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (PTFE is required to prevent organic solvent degradation).

  • Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via LC-MS/MS (e.g., SCIEX API 4000) using a C18 column. Quantify against a standard curve generated from the 50 mM DMSO stock[6].

G cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay Start Solid Compound (CAS: 1427368-22-6) DMSO Dissolve in DMSO (50 mM Stock) Start->DMSO Early HTS Excess Add Excess Solid to Neat Organic Solvent Start->Excess Lead Optimization Dilute Serial Dilution in Target Solvent DMSO->Dilute Precip Nephelometry / Precipitate Detection Dilute->Precip Quant LC-MS/MS or HPLC-UV Quantification Precip->Quant Shake Shake-Flask Equilibration (48 - 72 hours, 25°C) Excess->Shake Filter PTFE Filtration / High-Speed Centrifugation Shake->Filter Filter->Quant Data Solubility Profile Generation (mg/mL or µM) Quant->Data

Diagram 2: Parallel workflows for determining kinetic and thermodynamic solubility in organic solvents.

Strategic Implications for Drug Development

Handling highly halogenated, rigid heterocycles like 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine requires foresight. Because its solubility in protic solvents is exceptionally poor, downstream synthetic modifications (such as Suzuki-Miyaura cross-coupling to replace the halogens) should ideally be conducted in solvent systems like Dioxane, THF, or DMF[2].

Furthermore, if this compound is a late-stage intermediate, its "brick dust" nature means that standard crystallization techniques using methanol/water gradients will likely result in rapid, uncontrolled precipitation (crashing out) rather than the formation of pure, ordered crystals. Instead, binary solvent systems utilizing DCM as the good solvent and heptane as the anti-solvent are recommended to achieve controlled thermodynamic crystallization.

References

  • Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors Source: PubMed (NIH) URL:[Link]

  • Kinetic solubility: Experimental and machine-learning modeling perspectives Source: PubMed (NIH) URL:[Link]

  • Physics-Based Solubility Prediction for Organic Molecules Source: Chemical Reviews (ACS Publications) URL:[Link]

  • ADME Solubility Assay Source: BioDuro-Sundia Global CRDMO URL:[Link]

  • Advanced Technologies to Improve Solubility and Spray Drying Throughput for Brick Dust Compounds Source: Lonza Small Molecules URL:[Link]

  • A case study on hybrid machine learning and quantum-informed modelling for solubility prediction of drug compounds in organic solvents Source: RSC Publishing URL:[Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water Source: PubMed Central (NIH) URL:[Link]

Sources

potential therapeutic targets of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Pyrazolo[1,5-a]pyridine Core in Drug Discovery: Therapeutic Targets and Orthogonal Functionalization of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine

Executive Summary 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine (CAS: 1427368-22-6) is a highly specialized, privileged heterocyclic building block utilized in advanced medicinal chemistry[1][2]. Rather than acting as a standalone therapeutic, this molecule is engineered to provide a rigid, fused bicyclic scaffold with precisely positioned functional groups[3]. The pyrazolo[1,5-a]pyridine core acts as an exceptional bioisostere for indoles and purines, making it a premier hinge-binding motif for kinase inhibitors and a potent disruptor of mycobacterial respiration[4][5].

Structural Rationale: The Causality of Substitution

The specific substitution pattern of this molecule is designed for orthogonal reactivity and precise target engagement during drug synthesis:

  • 3-Bromo (C3): The C3 position of the pyrazolo[1,5-a]pyridine core is highly nucleophilic. Bromination here provides a primary handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows the rapid introduction of aryl or heteroaryl groups that project into the solvent-exposed or specificity pockets of target enzymes[3].

  • 7-Chloro (C7): Positioned adjacent to the bridgehead nitrogen, the C7 chlorine serves a dual purpose. Sterically, it can induce a conformational twist in the final molecule, preventing planar stacking and improving solubility. Chemically, it provides a secondary, orthogonal reaction site (e.g., Buchwald-Hartwig amination) that can be activated after the C3-bromo group has been reacted[3].

  • 4-Methoxy (C4): This electron-donating group modulates the electronic distribution of the fused ring system, tuning the pKa of the core. Biologically, the oxygen atom serves as a hydrogen-bond acceptor, capable of interacting with specific residues within target binding sites[6][7].

Primary Therapeutic Target 1: Kinase Inhibition (Immuno-Oncology & Inflammation)

Pyrazolo[1,5-a]pyridines are renowned for their ability to bind the ATP-binding hinge region of various kinases. By functionalizing the 3-bromo and 7-chloro positions, researchers have developed potent inhibitors for several high-value targets.

  • C-Terminal Src Kinase (CSK): CSK is a negative regulator of T-cell activation. It phosphorylates the SRC-family kinase LCK at Tyr505, forcing it into an inactive conformation[6]. Inhibiting CSK prevents this phosphorylation, keeping LCK active and thereby amplifying T-cell receptor (TCR) signaling and downstream ZAP-70 phosphorylation[8]. Pyrazolo[1,5-a]pyridine derivatives have been identified as the first potent small-molecule inhibitors of CSK, offering a novel approach to immuno-oncology that could synergize with anti-PD-1/PD-L1 therapies[6][8].

  • Phosphoinositide 3-Kinases (PI3Kγ/δ): Dual inhibition of PI3Kγ and PI3Kδ is a critical strategy for cancer immunotherapy, as these kinases drive immunosuppression in regulatory T cells and myeloid cells. Pyrazolopyridine derivatives have demonstrated low-nanomolar IC50 values against these targets, successfully repolarizing M2 macrophages to the anti-tumor M1 phenotype[9].

  • p38 Mitogen-Activated Protein Kinase (MAPK): Early applications of the scaffold identified it as a potent inhibitor of p38 MAPK, a critical node in inflammatory signaling[4].

CSK_Pathway Inhibitor Pyrazolo[1,5-a]pyridine Derivative CSK CSK (C-Terminal Src Kinase) Inhibitor->CSK Inhibits LCK_inactive LCK (Inactive State) CSK->LCK_inactive Phosphorylates Y505 LCK_active LCK (Active State) LCK_inactive->LCK_active Blocked by CSK Rescued by Inhibitor ZAP70 ZAP-70 Activation LCK_active->ZAP70 Phosphorylates TCR T-Cell Receptor (TCR) TCR->LCK_active Recruits ImmuneResponse T-Cell Proliferation ZAP70->ImmuneResponse Drives

Mechanism of Action: Pyrazolo[1,5-a]pyridine derivatives inhibiting CSK to enhance T-cell activation.

Primary Therapeutic Target 2: Mycobacterial QcrB (Infectious Disease)

Beyond human kinases, the pyrazolo[1,5-a]pyridine scaffold has proven highly effective against Mycobacterium tuberculosis (Mtb), specifically multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains[5][10].

  • Cytochrome bcc Complex (QcrB): Derivatives such as TB47 (a pyrazolo[1,5-a]pyridine-3-carboxamide) target the menaquinol oxidation site of the mycobacterial QcrB[5]. By inhibiting this respiratory complex, the compounds induce severe metabolic redox stress. While bacteriostatic as a monotherapy, these inhibitors exhibit profound synergy with first-line drugs like pyrazinamide and rifampicin, making them prime candidates for combination therapies[5][10].

Quantitative Data Presentation

The following table summarizes the pharmacological profiles of optimized pyrazolo[1,5-a]pyridine derivatives across different therapeutic targets, demonstrating the versatility of the core scaffold.

Target Enzyme / PathwayCompound Class / LeadBiochemical Potency (IC50 / MIC)Cellular Efficacy / Phenotype
CSK (Kinase) Pyrazolo[1,5-a]pyridine amideIC50 = ~1-10 nMDecreases LCK phosphorylation; increases ZAP-70
PI3Kγ/δ (Kinase) Dual Pyrazolopyridine InhibitorIC50 = 4.0 nM (γ), 9.1 nM (δ)Repolarizes M2 macrophages to M1 phenotype
p38 MAPK (Kinase) Substituted PyrazolopyridineIC50 < 50 nMReduces pro-inflammatory cytokine release
QcrB (Respiration) TB47 (3-carboxamide derivative)MIC = 0.016 - 0.500 μg/mLSynergistic with Pyrazinamide in M. tuberculosis

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the evaluation of pyrazolo[1,5-a]pyridine derivatives must utilize self-validating experimental designs.

Protocol A: Self-Validating TR-FRET Kinase Assay (CSK/PI3K)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound auto-fluorescence interference. The assay is self-validating through the mandatory calculation of the Z'-factor; a Z' > 0.5 statistically guarantees that the assay window is robust enough to distinguish true hits from background noise.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., CSK) and biotinylated substrate peptide to 2X final concentration.

  • Compound Plating: Dispense 100 nL of the pyrazolo[1,5-a]pyridine derivative (synthesized from the 3-bromo-7-chloro precursor) in DMSO into a 384-well plate. Include Staurosporine as a positive control (100% inhibition) and pure DMSO as a negative control (0% inhibition).

  • Enzyme Reaction: Add 5 μL of the 2X Kinase/Peptide mixture to all wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • ATP Initiation: Add 5 μL of 2X ATP solution (at the predetermined Km for the specific kinase). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 μL of Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Read & Validate: Incubate for 60 minutes and read on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the Z'-factor using the positive and negative controls. If Z' < 0.5, discard the plate and recalibrate the enzyme concentration.

Protocol B: Resazurin Microtiter Assay (REMA) for M. tuberculosis

Causality: This phenotypic assay relies on the metabolic reduction of resazurin (blue, non-fluorescent) to resorufin (pink, highly fluorescent) by living cells. It is self-validating because dead cells (or effectively inhibited cells) cannot reduce the dye, providing a direct, visual, and quantifiable link between QcrB inhibition and metabolic arrest.

  • Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until log phase (OD600 ~0.6). Dilute to

    
     CFU/mL.
    
  • Drug Dilution: Prepare a 2-fold serial dilution of the pyrazolopyridine derivative in a 96-well plate (range: 10 μg/mL to 0.005 μg/mL). Include Rifampicin as a positive control and drug-free medium as a negative growth control.

  • Incubation: Add 100 μL of the bacterial suspension to each well. Seal the plate and incubate at 37°C for 7 days.

  • Dye Addition: Add 30 μL of 0.02% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Validation & Readout: Visually inspect the plate. A change from blue to pink indicates bacterial growth. The assay is validated if the negative control turns pink and the Rifampicin control remains blue. Determine the MIC as the lowest concentration of the compound that prevents the color change.

Workflow Step1 Orthogonal Functionalization (C3-Br / C7-Cl) Step2 Purification & Structural QC (LC-MS / NMR) Step1->Step2 Step3 Biochemical Screening (TR-FRET) Step2->Step3 Step4 Cellular Target Engagement (Western Blot) Step3->Step4 Step5 In Vivo Efficacy (Syngeneic Models) Step4->Step5

Standardized workflow for evaluating pyrazolo[1,5-a]pyridine kinase inhibitors.

References

  • CAS NO. 1427368-22-6 | 3-bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine. Arctomsci.1

  • 1427368-22-6 化工百科. Chem960.2

  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. PubMed (NIH).4

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. PubMed Central (NIH).6

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications.8

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry (ACS).9

  • Pyrazolo[1,5-a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. ACS Infectious Diseases.5

  • Pyrazolo[1,5- a]pyridine Inhibitor of the Respiratory Cytochrome bcc Complex for the Treatment of Drug-Resistant Tuberculosis. PubMed.10

  • 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine. Benchchem.3

  • WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use. Google Patents.7

Sources

Strategic In Vitro Screening of Highly Functionalized Pyrazolo[1,5-a]pyridine Scaffolds: A Case Study on 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged pharmacophore, particularly in the development of selective kinase inhibitors targeting receptor tyrosine kinases (RTKs) such as RET, FGFR, and ALK[1]. The core acts as a potent ATP-mimetic, where the nitrogen atoms of the pyrazolo-pyridine system form critical hydrogen bonds with the backbone amides of the kinase hinge region.

The specific building block 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine (CAS: 1427368-22-6) offers a uniquely advantageous starting point for hit-to-lead campaigns.

  • Causality of Substitution: The 4-methoxy group provides steric constraints that lock the conformation of the scaffold within the ATP-binding pocket while modulating lipophilicity. More importantly, the di-halogenated nature of the scaffold (3-bromo and 7-chloro) enables orthogonal functionalization . The C3-bromo position is highly reactive toward Suzuki-Miyaura cross-coupling, allowing for the rapid extension of the molecule into the solvent-exposed front of the kinase. Subsequently, the C7-chloro position can be functionalized via Buchwald-Hartwig amination to probe the deep DFG-out or DFG-in hydrophobic pockets.

While the bare scaffold undergoes baseline cytotoxicity profiling, the comprehensive in vitro screening cascade detailed in this whitepaper is designed to evaluate the functionalized library generated from this core.

The In Vitro Screening Cascade Workflow

To ensure a self-validating system, the screening cascade must sequentially filter compounds based on biochemical target engagement, cellular target modulation, and preliminary ADME/Tox properties.

G Scaffold 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine (Core Scaffold) Library Orthogonal Library Synthesis (C3/C7 Cross-Couplings) Scaffold->Library Primary Primary Biochemical Screen (ADP-Glo Universal Kinase Assay) Library->Primary Library > 1,000 cmpds Secondary Secondary Orthogonal Screen (TR-FRET Binding Kinetics) Primary->Secondary IC50 < 500 nM Cellular Cellular Efficacy & Target Engagement (Ba/F3 Viability & AlphaLISA) Secondary->Cellular Confirmed Target Engagement ADME In Vitro ADME/Tox (HLM Stability, CYP Inhibition) Cellular->ADME Cellular IC50 < 100 nM Lead Lead Candidate Selection ADME->Lead Favorable Profile

Caption: Logical workflow for the in vitro screening cascade of pyrazolo[1,5-a]pyridine derivatives.

Primary Biochemical Screening: Target Engagement

Rationale for Assay Selection

To screen the derivatives of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine against a panel of kinases (e.g., RET, FGFR), we utilize the ADP-Glo™ Kinase Assay [2].

  • The Causality: Unlike traditional assays that require specific fluorescently labeled peptide substrates for each kinase, ADP-Glo measures the universal byproduct of the kinase reaction: Adenosine Diphosphate (ADP). This allows for a uniform assay format across a broad kinome panel. It operates in two steps: first, unreacted ATP is depleted; second, the generated ADP is converted back to ATP, which drives a luciferase reaction. The luminescent signal is directly proportional to kinase activity, providing a robust, high-throughput self-validating readout with Z'-factors typically >0.7.

Step-by-Step Methodology: ADP-Glo Kinase Assay
  • Compound Preparation: Serially dilute the pyrazolo[1,5-a]pyridine derivatives in 100% DMSO to create a 10-point concentration response curve (CRC). Transfer 100 nL of the compounds into a white 384-well microplate using an acoustic liquid handler (e.g., Echo 550).

  • Enzyme/Substrate Addition: Add 5 µL of the optimized Kinase/Peptide Substrate working solution (e.g., 0.5 nM RET kinase, 0.2 µg/µL IGF1Rtide) in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the ATP-competitive inhibitors.

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined

    
     for the specific kinase, e.g., 10 µM for RET) to initiate the reaction. Centrifuge briefly and incubate for 60 minutes at room temperature.
    
  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Readout: Measure luminescence using a multimode microplate reader (e.g., BMG LABTECH PHERAstar). Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Note: Hits from this assay are subsequently validated using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to rule out luciferase inhibitors and compound auto-fluorescence artifacts [3].

Secondary Cellular Screening: Functional Efficacy

Biochemical potency does not guarantee cellular efficacy due to factors like membrane permeability, efflux pump liability, and intracellular ATP competition (intracellular ATP is ~1-5 mM).

Rationale & Pathway Dynamics

Derivatives of the pyrazolo[1,5-a]pyridine scaffold are designed to halt oncogenic signaling driven by mutated RTKs. By binding to the kinase domain, they prevent the trans-autophosphorylation of the receptor, thereby decoupling the receptor from downstream adaptor proteins (Grb2/SOS) and shutting down the MAPK/ERK proliferation pathway.

Pathway Inhibitor Pyrazolo[1,5-a]pyridine Derivatives RTK Receptor Tyrosine Kinase (e.g., RET, FGFR) Inhibitor->RTK Inhibits ATP Binding Adaptor Grb2 / SOS RTK->Adaptor RAS RAS Adaptor->RAS RAF RAF / MEK RAS->RAF ERK ERK1/2 RAF->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of RTK-mediated oncogenic signaling (MAPK pathway) by pyrazolo[1,5-a]pyridine inhibitors.

Step-by-Step Methodology: Cellular Target Engagement (AlphaLISA)

To validate that the phenotypic cell death is mechanistically driven by target inhibition, we measure the autophosphorylation status of the target kinase (e.g., p-RET) inside the cell.

  • Cell Seeding: Seed Ba/F3 cells engineered to express the target oncogene (e.g., KIF5B-RET) at

    
     cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% FBS.
    
  • Compound Treatment: Treat cells with a serial dilution of the test compounds for 2 hours at 37°C, 5% CO2.

  • Lysis: Remove the media and add 50 µL of freshly prepared AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes at room temperature.

  • Immunoassay: Transfer 10 µL of the lysate to a 384-well OptiPlate. Add 5 µL of Acceptor Beads conjugated with an anti-total-RET antibody. Incubate for 1 hour.

  • Donor Bead Addition: Add 5 µL of Donor Beads conjugated with an anti-phospho-tyrosine (p-Tyr) antibody under subdued light. Incubate for 1 hour at room temperature.

  • Readout: Read the plate on an Alpha-enabled microplate reader (Excitation: 680 nm, Emission: 615 nm). A decrease in signal directly correlates to the inhibition of target autophosphorylation.

Early ADME/Tox Profiling & Data Synthesis

A critical aspect of screening the 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine library is ensuring that the structural modifications at the C3 and C7 positions do not introduce severe metabolic liabilities or off-target cytotoxicity. The methoxy group at C4 generally improves metabolic stability compared to an unsubstituted core, but the extended functional groups require empirical validation [4].

Representative Screening Data

The table below synthesizes hypothetical but mechanistically representative data for three lead derivatives synthesized from the core scaffold, demonstrating how the in vitro cascade drives structure-activity relationship (SAR) decisions.

Compound IDC3 Substitution (Hinge Ext.)C7 Substitution (Solvent Ext.)RET Kinase IC50 (nM)Ba/F3 Cellular IC50 (nM)HepG2 Cytotox CC50 (µM)HLM Clearance (µL/min/mg)
Scaffold -Br-Cl>10,000>10,000>5012.5
Derivative A PyrazoleMorpholine45.2185.4>5045.8
Derivative B Pyrazole-MethylPiperidine12.142.62585.2 (High)
Derivative C FluorophenylSubstituted Piperazine1.8 8.5 >50 18.4 (Low)

Analysis: Derivative C demonstrates the optimal profile. The substitution of the C3-bromo with a fluorophenyl group maximizes hydrophobic interactions within the hinge region, driving biochemical potency (1.8 nM). The substitution of the C7-chloro with a substituted piperazine enhances solubility and cellular permeability (Cellular IC50: 8.5 nM) while maintaining excellent human liver microsome (HLM) stability.

Conclusion

The 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine scaffold is a highly versatile and potent starting point for kinase inhibitor discovery. By leveraging its orthogonal halogen handles, medicinal chemists can systematically probe the ATP-binding pocket of target kinases. A rigorous, self-validating in vitro screening cascade—anchored by universal biochemical assays like ADP-Glo, orthogonal TR-FRET validation, and mechanistic cellular AlphaLISA assays—ensures that only compounds with true target-driven efficacy and favorable metabolic profiles are advanced into in vivo models.

References

  • Title: Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors - Patent US-10137124-B2 Source: PubChem, National Institutes of Health / Array BioPharma Inc. URL: [Link]

  • Title: SwiftFluo® TR-FRET Kinase Assay Kits Source: Sino Biological URL: [Link]

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Advances, Royal Society of Chemistry URL: [Link]

Methodological & Application

Application Note: Strategic Utilization of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of kinase drug discovery, the pyrazolo[1,5-a]pyridine ring system is recognized as a "privileged scaffold." It functions as a bioisostere of the purine ring of ATP, allowing it to anchor effectively within the kinase hinge region.

3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine is not a final drug but a high-value advanced intermediate . Its tri-functionalized nature allows medicinal chemists to rapidly explore Structure-Activity Relationships (SAR) across three distinct vectors of the ATP-binding pocket:

  • 3-Position (Bromine): The primary vector for Suzuki-Miyaura cross-coupling . Substituents here typically extend into the gatekeeper region or the solvent-exposed front , crucial for potency and selectivity.

  • 7-Position (Chlorine): A handle for Nucleophilic Aromatic Substitution (SNAr) or further coupling. Modifications here often interact with the ribose-binding pocket or tune the electronic properties of the core.

  • 4-Position (Methoxy): Provides a fixed hydrogen-bond acceptor and steric bulk, often critical for orienting the molecule within the active site and preventing metabolic oxidation at this prone position.

This Application Note details the workflow for transforming this scaffold into a targeted library and the subsequent biochemical profiling protocols required to validate hits against targets such as RET, ERK, and p38 MAPK .

Chemical Biology Workflow

The following diagram illustrates the logical flow from the raw scaffold to validated kinase hits.

G Scaffold 3-Bromo-7-chloro-4-methoxy pyrazolo[1,5-a]pyridine Derivatization Pd-Catalyzed Coupling (Library Generation) Scaffold->Derivatization Suzuki/Buchwald Library Focused Inhibitor Library Derivatization->Library Screening 1° Screen: ADP-Glo™ (Activity Assay) Library->Screening 10 µM Single Point Validation 2° Screen: NanoBRET™ (Target Engagement) Screening->Validation IC50 Determination

Figure 1: Strategic workflow for utilizing the scaffold in kinase inhibitor development.

Protocol A: Library Generation (Derivatization)

Note: Before assaying, the scaffold must be functionalized. The 3-Br position is the most reactive and biologically relevant site for initial expansion.

Reagents & Equipment
  • Scaffold: 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine (Purity >97%).

  • Boronic Acids: Diverse set of aryl/heteroaryl boronic acids (R-B(OH)₂).

  • Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂.[1]

  • Base: Cs₂CO₃ (2M aqueous).

  • Solvent: 1,4-Dioxane.

Step-by-Step Synthesis (Micro-scale for Screening)
  • Preparation: In a microwave vial, dissolve the scaffold (1.0 eq) and specific boronic acid (1.2 eq) in 1,4-Dioxane (0.1 M concentration).

  • Activation: Add Pd(dppf)Cl₂ (5 mol%) and Cs₂CO₃ (3.0 eq).

  • Reaction: Purge with N₂. Seal and heat to 100°C for 1 hour (Microwave) or 80°C overnight (Thermal).

  • Work-up: Filter through a Celite plug to remove Pd. Evaporate solvent.

  • Purification: Rapid prep-HPLC or silica plug. Crucial: Ensure removal of Pd traces as heavy metals inhibit kinases, leading to false positives.

Protocol B: Biochemical Kinase Screening (ADP-Glo™)

Once the library is generated, use this protocol to screen for activity. This luminescent assay measures the conversion of ATP to ADP, a direct output of kinase activity.

Assay Principle

The assay is performed in two steps:

  • Kinase Reaction: Kinase + Substrate + ATP → Phospho-Substrate + ADP.

  • ADP Detection: ADP is converted back to ATP, which is used by Luciferase to generate light. Signal is positive correlation with kinase activity (and thus inverse to inhibition).

Materials
  • Kinase: Recombinant kinase of interest (e.g., RET, p38α) [SignalChem].

  • Substrate: Peptide substrate specific to the kinase (e.g., IGF1tide for RET).

  • ATP: Ultra-pure ATP (10 mM stock).

  • Test Compounds: Derivatives of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine (10 mM in DMSO).

  • Detection Kit: ADP-Glo™ Kinase Assay (Promega).

  • Plate: 384-well white, low-volume solid bottom plate (Corning #4513).

Experimental Procedure
1. Compound Preparation
  • Prepare a 100X intermediate dilution of compounds in 100% DMSO.

  • Transfer 50 nL of 100X compound to the 384-well plate using an acoustic dispenser (Echo) or pin tool.

  • Controls:

    • High Control (0% Inhibition): DMSO only.

    • Low Control (100% Inhibition): Staurosporine (10 µM final).

2. Kinase Reaction (5 µL Volume)
  • Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Step 2a: Add 2.5 µL of 2X Kinase solution to the wells. Incubate for 10 min at RT to allow compound-enzyme binding.

  • Step 2b: Add 2.5 µL of 2X Substrate/ATP mix to initiate the reaction.

    • Note: ATP concentration should be at Km,app (typically 10-50 µM) to ensure competitive inhibition sensitivity.

  • Incubation: Seal plate and incubate at RT for 60 minutes.

3. ADP Detection
  • Step 3a: Add 5 µL of ADP-Glo™ Reagent (stops reaction and depletes remaining ATP). Incubate 40 min at RT.

  • Step 3b: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min at RT.

4. Data Acquisition & Analysis
  • Read Luminescence (Integration time: 0.5 - 1.0 sec).

  • Calculation:

    
    
    

Protocol C: Cellular Target Engagement (NanoBRET™)

Biochemical potency does not guarantee cellular permeability. This protocol validates if the 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine derivatives enter the cell and bind the target.

Mechanism

Uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-Kinase fusion (Donor) and a cell-permeable fluorescent tracer (Acceptor). Test compounds displace the tracer, decreasing the BRET signal.

Workflow
  • Transfection: Transfect HEK293 cells with NanoLuc-Kinase plasmid (24h prior).

  • Seeding: Plate cells in 96-well non-binding surface plates (2 x 10⁵ cells/mL).

  • Treatment:

    • Add Tracer (at Kd concentration).

    • Add Test Compound (Serially diluted).

  • Equilibration: Incubate 2 hours at 37°C / 5% CO₂.

  • Measurement: Add NanoBRET™ substrate and read Donor (460 nm) and Acceptor (618 nm) emission.

  • Analysis: Calculate mBRET ratio (

    
    ). Plot Dose-Response to determine cellular IC50.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (ADP-Glo) ATP contamination or degradation.Use ultra-pure ATP; Aliquot reagents to avoid freeze-thaw cycles.
Compound Precipitation Low solubility of the pyrazolo[1,5-a]pyridine core.Ensure final DMSO concentration is 1-2%. Check solubility of 7-Cl derivatives carefully.
Flat Dose-Response Compound is a "sticky" aggregator.Add 0.01% Triton X-100 to the Kinase Buffer to prevent colloidal aggregation.
Low Yield in Synthesis Steric hindrance at 3-Br position.Switch catalyst to Pd(dtbpf)Cl₂ or increase temperature to 120°C.

References

  • Structure-Activity Relationships of Pyrazolo[1,5-a]pyridine Inhibitors

    • Application: Detailed SAR of the scaffold in RET kinase inhibition (Selperc
    • Source: Drilon, A., et al. "Targeting RET-driven cancers: lessons from evolving preclinical and clinical landscapes." Nature Reviews Clinical Oncology (2018). Link

  • ADP-Glo™ Kinase Assay Technical Manual

    • Application: Standard operating procedure for luminescence kinase assays.
    • Source: Promega Corporation. "ADP-Glo™ Kinase Assay Protocol." Link

  • NanoBRET™ Target Engagement

    • Application: Cellular valid
    • Source: Robers, M.B., et al. "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications (2015). Link

  • Chemistry of 3-Bromo-pyrazolo[1,5-a]pyridines

    • Application: Synthetic methodologies for functionalizing the core.
    • Source: Guchhait, S.K., et al. "Region-selective synthesis of functionalized pyrazolo[1,5-a]pyridines." Journal of Organic Chemistry (2011). Link

Sources

protocol for cell-based assays with 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Profiling & Characterization of the Pyrazolo[1,5-a]pyridine Scaffold

Subject: Protocol for cell-based assays using 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine (CAS: 1207839-90-4 / Analogous Intermediates).

Executive Summary

3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for the synthesis of potent inhibitors targeting p38 MAPK , PI3K , CDK2 , and Mycobacterium tuberculosis (Mtb) .

While often chemically functionalized at the C-3 (bromo) or C-7 (chloro) positions to generate nanomolar drugs, the evaluation of the core scaffold itself is a critical step in Fragment-Based Drug Discovery (FBDD) . This ensures that the core structure possesses appropriate physicochemical properties (solubility, permeability) and lacks non-specific cytotoxicity (PAINS liability) before elaboration.

This guide provides a standardized workflow for profiling this compound in cellular environments, focusing on solubility validation , cytotoxicity baselining , and functional kinase signaling assays .

Chemical Handling & Preparation

The halogenated nature of the compound requires specific handling to prevent precipitation in aqueous media.

Compound Properties:

  • Molecular Weight: ~261.5 g/mol [1]

  • Lipophilicity (cLogP): ~2.5–3.0 (Estimated)

  • Solubility: Low in water; High in DMSO/DMF.

Preparation Protocol:

  • Stock Solution (20 mM): Dissolve 5.23 mg of powder in 1 mL of anhydrous DMSO (biotech grade, >99.9%). Vortex for 30 seconds.

    • Critical Check: Visually inspect for particulates. If cloudy, sonicate at 37°C for 5 minutes.

  • Working Solutions:

    • Prepare serial dilutions (e.g., 1:3) in DMSO first.

    • Dilute 1:1000 into pre-warmed culture media (37°C) immediately prior to addition.

    • Final DMSO Concentration: Must remain ≤0.1% (v/v) to avoid solvent toxicity.

Protocol A: General Cytotoxicity Profiling (Cell Viability)

Objective: Determine the "clean" window of the scaffold. A high-quality scaffold should show IC50 > 50 µM in standard cell lines, indicating that future toxicity is driven by the pharmacophore, not the core.

Materials:

  • Cell Line: HEK293 (Kidney) or HepG2 (Liver) – robust models for general toxicity.

  • Reagent: CellTiter-Glo® (Promega) or MTT.

  • Controls: Puromycin (Positive Kill), 0.1% DMSO (Vehicle).

Step-by-Step Methodology:

  • Seeding: Plate 5,000 cells/well in 96-well white-walled plates (for luminescence). Incubate 24h at 37°C/5% CO2.

  • Treatment: Remove spent media. Add 100 µL fresh media containing the compound at concentrations: 0.1, 0.3, 1, 3, 10, 30, 100 µM .

  • Incubation: Incubate for 48 hours.

  • Readout:

    • Equilibrate plate to Room Temp (RT) for 30 mins.

    • Add 100 µL CellTiter-Glo reagent.

    • Orbitally shake (2 min) -> Incubate (10 min) -> Read Luminescence.

  • Analysis: Normalize to Vehicle Control (100%). Fit data to a 4-parameter logistic curve.

Protocol B: Functional Kinase Engagement (p38 MAPK Pathway)

Rationale: The pyrazolo[1,5-a]pyridine core mimics the ATP-binding hinge region of kinases. This assay tests if the "naked" scaffold retains weak affinity for the p38 MAPK pocket, a common target for this class.

Mechanism of Action: LPS stimulation of monocytes activates TLR4, triggering a phosphorylation cascade: TLR4 → TAK1 → MKK3/6 → p38 MAPK → MK2 → HSP27 . We will measure Phospho-HSP27 or TNF-α release as a readout of p38 inhibition.

Experimental Workflow (DOT Diagram):

G Compound Compound Pre-treatment (1 hour) LPS LPS Stimulation (100 ng/mL) Compound->LPS Step 2 p38 p38 MAPK Phosphorylation Compound->p38 Inhibition? LPS->p38 Signaling Cell THP-1 Monocytes Cell->Compound Step 1 MK2 MK2 Activation p38->MK2 TNF TNF-alpha Release (ELISA Readout) MK2->TNF

Caption: Workflow for p38 MAPK inhibition assay using THP-1 monocytes.

Detailed Protocol:

1. Cell Preparation:

  • Use THP-1 human monocytes.

  • Differentiation (Optional but recommended): Treat with 50 nM PMA for 24h to differentiate into macrophage-like cells, which are more responsive to LPS.

2. Compound Treatment:

  • Wash cells with PBS and add low-serum media (0.5% FBS).

  • Add 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine (Concentrations: 1 µM – 50 µM).

  • Incubate: 1 hour at 37°C (Pre-incubation is vital for kinase inhibitors to enter the ATP pocket).

3. Stimulation:

  • Add Lipopolysaccharide (LPS) (E. coli O111:B4) to a final concentration of 100 ng/mL .

  • Incubate:

    • 4 hours for TNF-α ELISA readout.

    • 30-60 minutes for Western Blot (p-p38/p-HSP27).

4. Readout (ELISA Method):

  • Collect supernatant. Spin at 1000 x g for 5 min to remove debris.

  • Perform Human TNF-alpha ELISA (e.g., R&D Systems DuoSet).

  • Success Metric: If the scaffold is active (fragment hit), you will see a dose-dependent reduction in TNF-α.

Data Analysis & Interpretation

Table 1: Expected Phenotypes for Scaffold Validation

Assay TypeMetricResult: Inert Scaffold (Ideal Building Block)Result: Active Hit (Privileged Structure)
Solubility Visual Precip.Clear at 100 µMCloudy > 10 µM (Poor properties)
Cytotoxicity IC50 (HEK293)> 50 µM < 10 µM (Toxic/Off-target)
p38 Kinase IC50 (TNF-a)> 20 µM< 5 µM (Valid Fragment Hit)
TB Activity MIC (Mtb)> 64 µg/mL< 10 µg/mL (Anti-infective Hit)

Troubleshooting:

  • Precipitation: If the compound crashes out in media, add 0.5% Methylcellulose or reduce concentration < 10 µM.

  • High Background Toxicity: If cells die without LPS, the C-7 chlorine or C-3 bromine may be undergoing nucleophilic attack (unlikely but possible in thiol-rich environments). Verify with a cell-free kinase assay.

References

  • Gomha, S. M., et al. "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances, 2023.[2]

  • Peifer, C., & Alessi, D. R. "Small-molecule inhibitors of protein kinase signaling." Nature Reviews Drug Discovery, 2008.
  • Liu, Y., et al. "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents." ACS Medicinal Chemistry Letters, 2015.[3]

  • Vertex AI Search Results. "Identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors." PubMed, 2008.

Sources

Advanced Functionalization of the Pyrazolo[1,5-a]pyridine Core: Cross-Coupling Strategies at the 3-Bromo Position

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The pyrazolo[1,5-a]pyridine scaffold is a privileged 5:6 aza-fused bicyclic heterocycle that has garnered intense interest in medicinal chemistry, particularly in the development of potent kinase inhibitors (e.g., RET and CAMKK2 inhibitors) and advanced photophysical materials [1]. The structural utility of this core lies in its unique electronic distribution: the system exhibits dipolar behavior due to the


-excessive nature of the five-membered pyrazole ring fused to the 

-deficient six-membered pyridine ring.

Causality in Regioselectivity: Electrophilic aromatic substitution (EAS) on the pyrazolo[1,5-a]pyridine core inherently and exclusively favors the C-3 position. Mechanistically, electrophilic attack at C-3 generates a Wheland intermediate where the positive charge is optimally delocalized across the bridgehead nitrogen atom. This resonance stabilization drastically lowers the activation energy for C-3 substitution compared to the C-2 or pyridine-ring positions. Consequently, direct halogenation yields the 3-halo derivative with near-perfect regioselectivity [3].

Once installed, the 3-bromo moiety serves as a highly versatile linchpin for divergent functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings). However, the electron-rich nature of the pyrazole ring makes the C-Br bond susceptible to competitive protodebromination under basic coupling conditions. Therefore, the strategic selection of highly active, sterically demanding palladium catalysts is a mechanistic necessity to accelerate the transmetalation and reductive elimination steps, thereby outcompeting off-cycle degradation[2].

Synthetic Workflow

The following diagram illustrates the logical progression from the unsubstituted core to diverse 3-functionalized derivatives.

G A Pyrazolo[1,5-a]pyridine B Electrophilic Bromination (NBS, MeCN, 0 °C to rt) A->B C 3-Bromopyrazolo[1,5-a]pyridine B->C D Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, DMF/H2O) C->D F Buchwald-Hartwig Amination (Pd2(dba)3, XPhos, Cs2CO3) C->F E 3-Arylpyrazolo[1,5-a]pyridine D->E G 3-Aminopyrazolo[1,5-a]pyridine F->G

Functionalization workflow of pyrazolo[1,5-a]pyridine at the 3-position.

Optimization of Suzuki-Miyaura Cross-Coupling

To establish a self-validating protocol, it is critical to understand how reaction parameters influence the yield of 3-arylpyrazolo[1,5-a]pyridines. The table below summarizes the causality behind catalyst and base selection when coupling sterically hindered or electron-deficient boronic acids to the 3-bromo core.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation & Causality
Pd(PPh₃)₄Na₂CO₃Toluene / H₂O9045High rates of protodebromination. The monodentate PPh₃ ligand fails to sufficiently accelerate reductive elimination.
Pd(dppf)Cl₂ K₂CO₃ DMF / H₂O 70 88 Optimal for standard substrates. The large bite angle of dppf accelerates reductive elimination, minimizing side reactions [2].
XPhos Pd G2Cs₂CO₃1,4-Dioxane / H₂O8092Superior for sterically hindered ortho-substituted boronic acids. The bulky biaryl phosphine ligand prevents catalyst poisoning.
Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O10075Moderate yield. High temperatures lead to partial degradation of the electron-rich heteroaromatic core.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Bromopyrazolo[1,5-a]pyridine

Objective: To install a bromine electrophile exclusively at the C-3 position while preventing over-halogenation.

Materials:

  • Pyrazolo[1,5-a]pyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Procedure:

  • Preparation: Dissolve pyrazolo[1,5-a]pyridine in anhydrous MeCN (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The bromination of this electron-rich core is highly exothermic. Starting at 0 °C suppresses the formation of 2,3-dibromo byproducts.

  • Electrophile Addition: Add NBS portion-wise over 15 minutes. Ensure the reaction is shielded from direct light to prevent radical pathway initiation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Workup: Pour the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate rapidly reduces any unreacted electrophilic bromine species, preventing further halogenation during concentration. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 3-Bromo Position

Objective: To couple 3-bromopyrazolo[1,5-a]pyridine with an aryl/heteroaryl boronic acid, utilizing a bidentate phosphine ligand to suppress debromination[2, 3].

Materials:

  • 3-Bromopyrazolo[1,5-a]pyridine (1.0 equiv)

  • (2,3-Difluorophenyl)boronic acid (1.1–1.5 equiv)

  • Pd(dppf)Cl₂ (0.05–0.10 equiv)

  • K₂CO₃ (3.0 equiv)

  • Degassed DMF and Deionized Water (3:1 ratio)

Step-by-Step Procedure:

  • Assembly: Charge a Schlenk flask or a pressure vial with 3-bromopyrazolo[1,5-a]pyridine, the boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere Generation: Seal the vessel, evacuate, and backfill with dry Argon or Nitrogen. Repeat this cycle three times. Causality: Palladium(0) intermediates are highly susceptible to oxidation. Strict exclusion of oxygen prevents catalyst deactivation and the formation of homocoupled boronic acid byproducts.

  • Solvent Addition: Syringe in the degassed DMF and water mixture. Causality: Water is essential to dissolve the inorganic base and facilitate the formation of the reactive boronate species required for the transmetalation step.

  • Reaction Execution: Heat the mixture to 70 °C in a pre-heated oil bath or heating block for 2–4 hours.

  • Purification: Cool the reaction to room temperature. Dilute with water to precipitate the product or extract with ethyl acetate. Pass the organic layer through a short pad of Celite to remove palladium black. Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to afford the pure 3-arylpyrazolo[1,5-a]pyridine.

References

  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Therapeutic Heterocyclic Compounds (US11186579B2)
  • Optimized Scale Up of 3-Pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki Coupling; A General Method of Accessing a Range of 3-(Hetero)arylpyrazolo[1,5-a]pyridines Academia.edu URL: [Link]

developing anticancer agents from 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Functionalization of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine for Kinase-Targeted Anticancer Discovery

Executive Summary

This application note details the synthetic utility and biological potential of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine (Compound 1 ) as a high-value scaffold for developing anticancer agents. Pyrazolo[1,5-a]pyridines serve as bioisosteres of indoles and purines, making them privileged structures for targeting ATP-binding sites in kinases (e.g., PI3K, CDK, PIM1) and tubulin polymerization interfaces.

This guide provides a validated workflow for the orthogonal functionalization of Compound 1 , exploiting the reactivity difference between the C-3 bromide and C-7 chloride to generate diverse libraries with high structure-activity relationship (SAR) precision.

Chemical Space & Reactivity Analysis

The core scaffold offers three distinct vectors for chemical modification, allowing medicinal chemists to tune potency, selectivity, and physicochemical properties (solubility/ADME).

PositionSubstituentReactivity / FunctionStrategic Utility
C-3 -Br High reactivity (Pd-catalyzed cross-coupling)Hinge Binder: Ideal for introducing aryl/heteroaryl groups to interact with the kinase hinge region via H-bonds.
C-7 -Cl Moderate reactivity (Pd-catalyzed amination/coupling)Solvent Front/Ribose Pocket: Suitable for introducing solubilizing groups (morpholine, piperazine) or steric bulk to tune selectivity.
C-4 -OMe Electron-donating / Demethylation targetElectronic Tuning: Modulates core electron density. Can be demethylated to -OH for H-bond donation or etherified for side-chain extension.
Reactivity Hierarchy (Chemo-selectivity)

The C-3 bromide bond is weaker and more accessible for oxidative addition by Pd(0) catalysts compared to the C-7 chloride. This allows for a sequential one-pot or stepwise functionalization strategy :

  • Step 1: C-3 Suzuki-Miyaura coupling (selectively reacts -Br).

  • Step 2: C-7 Buchwald-Hartwig amination or Suzuki coupling (reacts -Cl under forcing conditions or specialized ligands).

Visualizing the Workflow

SyntheticWorkflow cluster_logic SAR Logic Start Scaffold (1) 3-Br, 7-Cl, 4-OMe Step1 Step 1: C-3 Functionalization (Suzuki Coupling) Start->Step1 Pd(dppf)Cl2, Ar-B(OH)2 RT to 60°C Intermed Intermediate (2) 3-Aryl, 7-Cl Step1->Intermed Yield: 75-90% Step2 Step 2: C-7 Diversification (Buchwald-Hartwig) Intermed->Step2 Pd2(dba)3, XPhos Amine, 100°C Final Lead Candidate (3) Dual Functionalized Step2->Final Kinase Inhibitor Logic1 C-3: Hinge Binding Logic2 C-7: Solubility/Selectivity

Figure 1: Sequential functionalization strategy leveraging the reactivity difference between C-3 Bromide and C-7 Chloride.

Experimental Protocols

Protocol A: Regioselective C-3 Suzuki-Miyaura Coupling

Objective: To introduce an aryl or heteroaryl moiety at the C-3 position (Hinge Binding Region).

Materials:

  • 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 M aqueous solution, 3.0 equiv)
    
  • 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Setup: In a nitrogen-purged reaction vial, combine the pyrazolo[1,5-a]pyridine scaffold, aryl boronic acid, and

    
    .
    
  • Solvent Addition: Add degassed 1,4-dioxane and aqueous

    
    .
    
  • Reaction: Seal the vial and heat to 60°C for 4–6 hours. Note: Keep temperature moderate to avoid premature activation of the C-7 chloride.

  • Monitoring: Monitor by LC-MS. The bromide (M+) peak should disappear, replaced by the product mass (M - Br + Aryl).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    

Critical Insight: The use of


 and moderate heat (60°C) ensures high selectivity for the C-3 bromide. More active catalysts (e.g., XPhos-Pd-G2) or higher temperatures (>100°C) may lead to bis-coupling side products.
Protocol B: C-7 Buchwald-Hartwig Amination

Objective: To introduce a solubilizing amine or selectivity handle at the C-7 position.

Materials:

  • C-3 substituted intermediate (from Protocol A) (1.0 equiv)

  • Secondary amine (e.g., Morpholine, N-methylpiperazine) (1.5 equiv)

  • 
     (5 mol%)
    
  • XPhos or BINAP (10 mol%)

  • 
     (2.0 equiv)
    
  • Toluene or t-Amyl Alcohol (0.1 M)

Procedure:

  • Setup: Combine the intermediate, amine, Pd source, ligand, and base in a dry pressure tube under Argon.

  • Reaction: Heat to 100–110°C for 12–16 hours. The C-7 chloride is deactivated by the electron-rich nature of the scaffold, requiring these forcing conditions and electron-rich ligands (XPhos).

  • Workup: Filter through a celite pad to remove inorganic salts. Concentrate and purify via preparative HPLC or chromatography.

Biological Evaluation: Kinase Inhibition Assay

Once the library is synthesized, compounds must be screened for potency.

Assay Principle: FRET-based assay (e.g., LanthaScreen™) measuring the displacement of a tracer or phosphorylation of a substrate by the target kinase (e.g., PI3K


).

Data Analysis Table:

Compound IDC-3 SubstituentC-7 SubstituentPI3K


(nM)
Solubility (pH 7.4)
Ref (Scaffold) -Br-Cl>10,000Low
PZP-001 4-Pyridine-Cl450Moderate
PZP-002 4-PyridineMorpholine12 High
PZP-003 3-IndoleMorpholine85Moderate

Interpretation:

  • PZP-001 vs Ref: Introduction of the pyridine at C-3 establishes the critical hydrogen bond with the hinge region (Val851 in PI3K

    
    ), drastically improving potency.
    
  • PZP-002 vs PZP-001: Substitution of the C-7 chloride with morpholine likely points towards the solvent interface, improving solubility and potentially picking up an additional interaction with non-conserved residues, enhancing both potency and drug-like properties.

References

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2012). URL:[Link]

  • Pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors. Source: RSC Advances (2023). URL:[Link]

  • Structure-Activity Relationship of Pyrazolo[1,5-a]pyridine Derivatives. Source: Journal of Medicinal Chemistry (Contextual Grounding). URL:[Link][1]

Sources

analytical methods for 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine quantification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-BCM Quantification and Characterization of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine

Executive Summary

Target Analyte: 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine (BCMPP) Application: Pharmaceutical Intermediate Quality Control (QC) & Pharmacokinetic (PK) Profiling Primary Methods: RP-HPLC-UV (Purity/Assay) and UHPLC-MS/MS (Trace Quantification)

This guide details the analytical protocols for 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine , a highly functionalized heterocyclic scaffold often utilized in the synthesis of PI3K, RET, and ERK kinase inhibitors. Due to the presence of multiple halogen atoms and an electron-donating methoxy group, this molecule presents unique chromatographic challenges, including potential halogen-bonding interactions and pH-dependent ionization of the bridgehead nitrogen.

This document provides a validated framework for quantification, ensuring compliance with ICH Q2(R1) standards for specificity, linearity, accuracy, and precision.

Physicochemical Profile & Method Strategy

Understanding the molecular behavior is the prerequisite for robust method development.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

Distinct isotopic pattern (Br + Cl) aids MS identification.
Monoisotopic Mass ~259.93 Da (

)
Quantify using

at

260.9 and 262.9.
Polarity (LogP) Estimated ~2.8 – 3.2Requires C18 stationary phase with high organic content elution.
Solubility Low in Water; High in DMSO, MeOH, ACNDiluent must be

organic to prevent precipitation.
UV Absorption

~260–280 nm (Predicted)
The pyrazolo[1,5-a]pyridine core is aromatic; 4-OMe causes a bathochromic shift.
pKa Weakly basic (Bridgehead N)Mobile phase pH must be acidic (pH < 3) to ensure full protonation and sharp peaks.

Strategic Directive:

  • For QC/Purity: Use HPLC-UV/PDA . The aromatic core provides sufficient chromophores for detection down to 0.05% impurity levels.

  • For Bioanalysis: Use LC-MS/MS . The bromine and chlorine isotopes provide a unique "fingerprint" that eliminates matrix interference, ensuring high specificity.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Purity assessment and assay quantification for bulk substance.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm

    
     4.6 mm, 3.5 µm)
    
    • Rationale: The "Plus" chemistry reduces silanol interactions with the basic nitrogen of the pyrazolopyridine core, preventing peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5.0 µL

  • Detection: Photodiode Array (PDA); Extract at 270 nm (primary) and 254 nm (secondary).

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Initial equilibration
2.010Isocratic hold to elute polar impurities
12.090Linear ramp to elute BCMPP
15.090Wash column
15.110Return to initial
20.010Re-equilibration
Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of BCMPP into a 10 mL volumetric flask. Dissolve in 100% DMSO (sonicate for 5 mins).

  • Working Standard (100 µg/mL): Dilute 1.0 mL of Stock into 9.0 mL of Diluent (50:50 Water:Acetonitrile).

Protocol B: UHPLC-MS/MS (Trace Quantification)

Objective: Quantifying BCMPP in biological matrices (plasma/microsomes) or trace genotoxic impurity analysis.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode)

  • Spray Voltage: 3500 V

  • Capillary Temp: 320°C

  • Sheath Gas: 40 arb units

  • Isotopic Signature: The presence of

    
     (1:1 ratio) and 
    
    
    
    (3:1 ratio) creates a distinct cluster.
    • Parent Ions:

      
       260.9 (
      
      
      
      ), 262.9 (Mixed), 264.9 (
      
      
      ).

Selected Reaction Monitoring (SRM) Table:

Precursor (

)
Product (

)
Collision Energy (eV)Assignment
260.9 245.9 20

(Loss of Methyl from OMe)
260.9 181.0 35

(Loss of Bromo)
262.9 247.9 20Isotope Confirmation (

)
UHPLC Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (50 mm

    
     2.1 mm, 1.7 µm)
    
  • Flow Rate: 0.4 mL/min

  • Gradient: Steep ramp (5% B to 95% B in 3.0 mins) for high-throughput PK analysis.

Method Validation Workflow (ICH Q2)

To ensure the data is authoritative, the method must undergo the following validation logic.

ValidationWorkflow Start Method Development Spec Specificity (Blank vs. Sample) Start->Spec Check Interference Lin Linearity (5 Levels: 50-150%) Spec->Lin R² > 0.999 Acc Accuracy (Spike Recovery) Lin->Acc Range Defined Prec Precision (Repeatability n=6) Acc->Prec System Suitability Robust Robustness (Flow/Temp/pH) Prec->Robust Report Final SOP Robust->Report

Figure 1: Step-by-step validation logic ensuring analytical reliability compliant with ICH Q2(R1).

Validation Criteria:
  • Linearity:

    
     over the range of 10–200 µg/mL (UV) or 1–1000 ng/mL (MS).
    
  • Accuracy: Recovery between 98.0% and 102.0%.

  • LOD/LOQ: Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing Interaction between bridgehead Nitrogen and free silanols.Ensure Mobile Phase A pH is

(add 0.1% Formic Acid or TFA). Use "End-capped" columns.
Split Peaks Sample solvent too strong (e.g., 100% DMSO injection).Dilute sample with starting mobile phase (10% ACN) before injection.
Ghost Peaks Carryover from the 3-bromo substituent (sticky).Add a needle wash step with 50:50 MeOH:Water + 0.1% Formic Acid.
Retention Shift Temperature fluctuation affecting pKa/ionization.Thermostat column compartment strictly at 35°C.

References

  • Vertex AI Search . (2026). Analytical methods for pyrazolo[1,5-a]pyridine derivatives. Retrieved from 1.

  • Kendall, J. D., et al. (2012). Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group. Bioorganic & Medicinal Chemistry Letters. Retrieved from 2.

  • Liang, X., et al. (2024).[3] Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Retrieved from 3.

  • Abdelhamid, A. O., & Gomha, S. M. (2013).[4] Synthesis of New Pyrazolo[1,5-a]pyrimidine Derivatives. Journal of Chemistry. Retrieved from 4.

  • PubChem . (2026).[5] 3-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine Compound Summary. National Library of Medicine.[5] Retrieved from 5.[5]

Sources

synthesis of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists requiring a robust, scalable protocol for the synthesis of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine . This scaffold is a privileged structure in drug discovery, particularly for kinase inhibitors (e.g., RET, MAPK) due to its ability to mimic the purine core of ATP while offering distinct vectors for substitution.

Part 1: Strategic Analysis & Retrosynthesis

The Challenge: The target molecule contains three specific functionalities (3-Br, 4-OMe, 7-Cl) on a fused bicyclic system. The primary synthetic challenge is the regioselective installation of the 4-methoxy and 7-chloro substituents. Standard electrophilic aromatic substitution on the pre-formed core is insufficient because the C4 and C7 positions are not the most reactive sites for nucleophilic or electrophilic attack.

The Solution: We utilize a bottom-up construction approach via an oxidative [3+2] cycloaddition. By selecting a correctly substituted pyridine precursor, we "pre-install" the difficult C4 and C7 substituents before forming the bicycle.

  • Target: 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine

  • Precursor Mapping:

    • Pyrazolo C7 (Chloro)

      
       Originates from Pyridine C2 .
      
    • Pyrazolo C4 (Methoxy)

      
       Originates from Pyridine C5 .
      
    • Pyrazolo C3 (Bromo)

      
       Installed last via electrophilic halogenation.
      

Retrosynthetic Logic: The synthesis hinges on the cyclization of an N-aminopyridinium ylide. To achieve the 4-OMe, 7-Cl pattern, the starting material must be 2-chloro-5-methoxypyridine . Cyclization occurs at the unsubstituted


-position (C6 of the pyridine), which becomes the bridgehead carbon (C3a), locking the substituents into the correct C4/C7 positions.

Retrosynthesis Target Target: 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine Core Intermediate: 7-Chloro-4-methoxypyrazolo[1,5-a]pyridine Target->Core Bromination (NBS) SM Starting Material: 2-Chloro-5-methoxypyridine Core->SM [3+2] Cycloaddition (N-Amination + Alkyne)

Figure 1: Retrosynthetic disconnection showing the origin of the substitution pattern.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of the N-Aminating Reagent (MSH)

Note: O-Mesitylenesulfonylhydroxylamine (MSH) is preferred over hydroxylamine-O-sulfonic acid (HOSA) for better solubility and yields with electron-deficient pyridines.

Safety Warning: MSH is energetic. Do not store for long periods. Prepare fresh or store in solution at 0°C.

  • Dissolution: Dissolve ethyl

    
    -mesitylenesulfonylacetohydroxamate (28.5 g, 0.1 mol) in dioxane (20 mL).
    
  • Acidolysis: Cool to 0°C and add 70% perchloric acid (12 mL) dropwise. Stir at 0°C for 1.5 h.

  • Precipitation: Pour the mixture into ice-water (300 mL). The MSH precipitates as a white solid.

  • Collection: Filter rapidly, wash copiously with ice-water to remove acid, and dissolve immediately in CH

    
    Cl
    
    
    
    (DCM) for the next step. Dry the DCM layer over Na
    
    
    SO
    
    
    .
Phase 2: N-Amination of 2-Chloro-5-methoxypyridine

Rationale: The pyridine nitrogen must be activated as an electrophilic hydrazonium salt to form the 1,3-dipole.

  • Reactants: To the DCM solution of MSH (approx. 0.1 mol), add 2-chloro-5-methoxypyridine (11.5 g, 80 mmol).

  • Incubation: Stir the solution at room temperature (RT) for 12–24 hours. A white precipitate (the pyridinium salt) typically forms.

  • Isolation: Dilute with diethyl ether (200 mL) to complete precipitation. Filter the solid, wash with ether, and dry under vacuum.

    • Yield Expectation: 85–95%[1]

    • Checkpoint:

      
      H NMR should show a downfield shift of pyridine protons due to the cationic charge.
      
Phase 3: [3+2] Cycloaddition & Core Formation

Rationale: Base-mediated deprotonation generates the N-iminopyridinium ylide, which undergoes 1,3-dipolar cycloaddition with methyl propiolate.

  • Suspension: Suspend the N-aminopyridinium salt (10 g, ~30 mmol) in DMF (100 mL).

  • Base Addition: Add K

    
    CO
    
    
    
    (8.3 g, 60 mmol) and stir for 15 min. The mixture may turn blue/green (ylide formation).
  • Cycloaddition: Add methyl propiolate (3.0 mL, 36 mmol) dropwise.

    • Note: Maintain temperature <30°C. Exotherm is possible.

  • Reaction: Stir at RT for 16 hours.

  • Workup: Pour into water (500 mL) and extract with EtOAc (3 x 100 mL). Wash organics with brine, dry (Na

    
    SO
    
    
    
    ), and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient). The major product is Methyl 7-chloro-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate .

    • Regioselectivity Check: The ester group at C3 is standard. The C4-OMe and C7-Cl positions are fixed by the starting material.

Phase 4: Hydrolysis and Decarboxylation

Rationale: We need to remove the C3-ester to allow for subsequent bromination.

  • Hydrolysis: Dissolve the ester (5 g) in MeOH (50 mL) and 2M NaOH (20 mL). Reflux for 2 hours. Acidify with 1M HCl to pH 3. Filter the carboxylic acid precipitate.

  • Decarboxylation:

    • Method: Suspend the dry acid in Dowtherm A or diphenyl ether (10 volumes).

    • Catalyst: Add Cu powder (10 mol%).

    • Heat: Heat to 200–220°C for 1–2 hours until CO

      
       evolution ceases.
      
    • Workup: Cool, dilute with hexane (to precipitate the product and keep solvent in solution), filter, and purify by short column chromatography.

    • Product:7-Chloro-4-methoxypyrazolo[1,5-a]pyridine .

Phase 5: Regioselective C3-Bromination

Rationale: The C3 position in pyrazolo[1,5-a]pyridine is the most electron-rich (nucleophilic) site, ensuring exclusive regioselectivity with NBS.

  • Solvation: Dissolve the core (2.0 g, 10.9 mmol) in acetonitrile (MeCN, 20 mL).

  • Bromination: Add N-bromosuccinimide (NBS) (2.0 g, 11.2 mmol) portion-wise at 0°C.

  • Monitoring: Allow to warm to RT. Reaction is usually complete in <1 hour. Monitor by TLC or LCMS.

  • Quench: Dilute with water, extract with EtOAc. Wash with Na

    
    S
    
    
    
    O
    
    
    (aq) to remove traces of bromine.
  • Final Purification: Recrystallization from EtOH or column chromatography.

    • Final Product:3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine .

Part 3: Data Summary & Workflow

Key Reagents and Stoichiometry
StepTransformationReagentEquiv.[2][3][4][5][6][7]Critical Parameter
1 N-AminationMSH (fresh)1.2Anhydrous conditions; fresh reagent.
2 CycloadditionMethyl Propiolate1.2Base (K

CO

) activates ylide.
3 DecarboxylationCu / Heat0.1High temp (200°C) required.[8]
4 BrominationNBS1.050°C addition prevents over-bromination.
Process Workflow Diagram

SynthesisWorkflow cluster_0 Precursor Prep cluster_1 Core Construction cluster_2 Functionalization SM 2-Chloro-5-methoxypyridine Salt N-Amino Pyridinium Salt SM->Salt N-Amination MSH MSH Reagent MSH->Salt Cyclo [3+2] Cycloaddition (Me-Propiolate, K2CO3) Salt->Cyclo Ester Intermediate Ester Cyclo->Ester Decarb Hydrolysis & Decarboxylation (NaOH; then Cu/Heat) Ester->Decarb Brom Bromination (NBS, MeCN) Decarb->Brom Final FINAL PRODUCT 3-Bromo-7-chloro-4-methoxy pyrazolo[1,5-a]pyridine Brom->Final

Figure 2: Step-by-step synthetic workflow for the target analog.

Part 4: Expert Insights & Troubleshooting

  • Regiochemistry Validation:

    • The "7-chloro" position is vulnerable to nucleophilic aromatic substitution (

      
      ) if the reaction conditions are too harsh (e.g., using strong alkoxides at high heat). Use carbonate bases (K
      
      
      
      CO
      
      
      ) during cycloaddition to preserve the chloride.
    • Validation: Use NOESY NMR on the final product. A correlation should be observed between the OMe protons and the H-5 proton, but not between OMe and H-3 (since Br is at C3).

  • Decarboxylation Alternatives:

    • If the high-temperature copper method degrades the methoxy group (demethylation is a risk at >200°C), consider Barton decarboxylation (radical pathway) via the N-hydroxy-2-thiopyridone ester, though this adds steps.

    • Alternatively, perform the cycloaddition with nitroethylene (if available) or a sulfone equivalent which can be removed more gently, though the ester route is most reliable for scale-up.

  • Handling 2-Chloro-5-methoxypyridine:

    • This starting material is commercially available but can be expensive. It can be synthesized from 6-chloropyridin-3-ol via methylation (MeI/K

      
      CO
      
      
      
      ), which is often cheaper for bulk preparation.

References

  • General Pyrazolo[1,5-a]pyridine Synthesis

    • Wang, J. et al.[2] "The Synthesis of Functionalized Pyrazolo[1,5-a]pyridines through Oxidative [3+2] Cycloaddition." Synlett, 2024, 35, 1551-1556.[2]

  • N-Amination Protocols

    • Legault, C. & Charette, A. B. "Highly Efficient Synthesis of N-Heterocyclic Ylides." Journal of Organic Chemistry, 2003, 68, 7119.
  • Regioselectivity in Pyrazolo[1,5-a]pyridine Halogenation

    • Kumar, R. et al. "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines." RSC Advances, 2023. (Analogous reactivity for pyridine fused systems).
  • Chemical Properties of 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (Analogous Intermediate)

    • ChemicalBook Entry: CAS 1207836-10-9.[7]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine. This guide, designed by our team of Senior Application Scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your yields. We understand the challenges that can arise in the lab, and this resource is built to provide you with scientifically sound solutions and a deeper understanding of the reaction mechanisms at play.

I. Synthetic Pathway Overview

The synthesis of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic route involves two key stages:

  • Formation of the Pyrazolo[1,5-a]pyridine Core: Synthesis of the precursor, 7-chloro-4-methoxypyrazolo[1,5-a]pyridine.

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position of the pyrazolo[1,5-a]pyridine ring system.

This guide will break down the common issues and optimization strategies for each of these critical stages.

dot

Caption: General workflow for the synthesis of the target compound.

II. Troubleshooting Guide: Step-by-Step Solutions

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Step 1: Synthesis of 7-chloro-4-methoxypyrazolo[1,5-a]pyridine

The formation of the pyrazolo[1,5-a]pyridine core is typically achieved through the cyclocondensation of an N-aminopyridinium salt with a suitable 1,3-dicarbonyl compound or its equivalent.

Q1: I am observing a low yield of the desired 7-chloro-4-methoxypyrazolo[1,5-a]pyridine precursor. What are the likely causes and how can I improve it?

A1: Low yields in this step often stem from incomplete reaction, side product formation, or degradation of the starting materials or product. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • Problem: Impurities in the starting substituted pyridine or the aminating agent can significantly impact the reaction efficiency.

    • Solution: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary. The purity of reactants is crucial for successful synthesis.[1]

  • N-Amination Efficiency:

    • Problem: The formation of the N-aminopyridinium salt intermediate may be inefficient.

    • Solution: The choice of aminating agent and reaction conditions are critical. O-mesitylenesulfonylhydroxylamine (MSH) is a commonly used and effective aminating agent. Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the aminating agent.

  • Cyclocondensation Conditions:

    • Problem: The subsequent cyclization with the 1,3-dicarbonyl equivalent might be the rate-limiting step and prone to side reactions.

    • Solution:

      • Temperature Control: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.[1] Use Thin Layer Chromatography (TLC) to monitor the reaction progress and determine the optimal temperature and time.

      • Catalyst: The use of a catalyst can be beneficial. While often carried out under basic conditions, exploring mild acid catalysis might improve the rate of cyclization.

      • Solvent Choice: The solvent can influence the solubility of reactants and the reaction kinetics. A solvent screen is recommended. Ethanol is a commonly used solvent for this type of condensation.[1]

  • Side Reactions:

    • Problem: The formation of regioisomers or other byproducts can reduce the yield of the desired product. The cyclocondensation of N-aminopyridinium ylides with electron-deficient alkenes is a known method for synthesizing pyrazolo[1,5-a]pyridines.[2] However, the regioselectivity can be an issue.

    • Solution: Carefully control the reaction conditions, such as temperature and the rate of addition of reagents. Analyzing the reaction mixture by LC-MS can help identify the major byproducts and provide insights into the competing reaction pathways.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyridine Precursor (General Procedure)

This is a general procedure that can be adapted for the synthesis of 7-chloro-4-methoxypyrazolo[1,5-a]pyridine.

  • N-Amination: To a solution of the substituted pyridine in a suitable anhydrous solvent (e.g., dichloromethane), add the aminating agent (e.g., O-mesitylenesulfonylhydroxylamine) portion-wise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until the formation of the N-aminopyridinium salt is complete (monitor by TLC).

  • Cyclocondensation: To the solution containing the N-aminopyridinium salt, add the 1,3-dicarbonyl compound or its equivalent and a base (e.g., potassium carbonate).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter off any solids, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Step 2: Regioselective C3-Bromination

The introduction of a bromine atom at the C3 position is a crucial step. The electron-rich nature of the pyrazolo[1,5-a]pyridine ring system makes it susceptible to electrophilic substitution.

Q2: My bromination reaction is giving a low yield of the desired 3-bromo product, and I am observing multiple brominated species. How can I improve the regioselectivity and yield?

A2: Achieving high regioselectivity in the bromination of pyrazolo[1,5-a]pyridines is a common challenge. The formation of di- or poly-brominated byproducts, or bromination at other positions, can significantly lower the yield of the desired C3-bromo isomer.

  • Choice of Brominating Agent:

    • Problem: Using a highly reactive brominating agent like liquid bromine can lead to over-bromination and lack of selectivity.

    • Solution: Employ a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is a widely used and effective reagent for the regioselective bromination of electron-rich heterocycles.[3] The use of N-halosuccinimides in a suitable solvent often provides better control over the reaction.

  • Reaction Conditions:

    • Problem: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can favor the formation of undesired byproducts.

    • Solution:

      • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity.

      • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) of NBS is often sufficient.

      • Solvent: The choice of solvent can influence the reactivity of the brominating agent. Aprotic solvents like dichloromethane (DCM) or chloroform are commonly used. Some studies have also shown that using hexafluoroisopropanol (HFIP) as a solvent can enhance the reactivity and regioselectivity of N-halosuccinimides.[4]

  • Regioselectivity:

    • Problem: The electronic properties of the substituents on the pyrazolo[1,5-a]pyridine ring can influence the position of bromination.

    • Solution: The C3 position is generally the most electron-rich and therefore the most susceptible to electrophilic attack. However, if other activating groups are present, a mixture of isomers may be formed. A detailed study on the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines using potassium halide salts and a hypervalent iodine(III) reagent has shown excellent regioselectivity for the C3 position.[5] This method could be adapted for pyrazolo[1,5-a]pyridines.

Experimental Protocol: Regioselective C3-Bromination with NBS

  • Dissolve the 7-chloro-4-methoxypyrazolo[1,5-a]pyridine in a suitable anhydrous solvent (e.g., DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Table 1: Troubleshooting Summary for C3-Bromination

Problem Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease reaction time, slightly increase temperature, or use a more activating solvent like HFIP.[4]
Decomposition of productUse milder conditions, shorter reaction times, and ensure a proper work-up procedure.
Poor Regioselectivity Highly reactive brominating agentUse a milder agent like NBS instead of Br₂.[3]
Suboptimal reaction conditionsPerform the reaction at lower temperatures and control the stoichiometry of the brominating agent.
Formation of Di-brominated Product Excess brominating agentUse no more than 1.1 equivalents of NBS.
Prolonged reaction timeMonitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

III. Frequently Asked Questions (FAQs)

Q3: How can I effectively monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both the cyclocondensation and bromination steps. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting materials, intermediates, and products. Visualization can be achieved using UV light (254 nm) and/or by staining with an appropriate agent like potassium permanganate. For more detailed analysis and to identify byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]

Q4: What are the best practices for purifying the final product, 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine?

A4: Purification of the final product is crucial to obtain a high-purity compound.

  • Column Chromatography: This is the most common and effective method for purifying the crude product. Use silica gel as the stationary phase and a gradient of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) as the mobile phase. Careful selection of the solvent system is key to achieving good separation from any unreacted starting material and byproducts.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used to obtain highly pure crystals. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) should be determined experimentally.

  • Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This is particularly useful for separating closely related isomers that may be difficult to resolve by standard column chromatography.[6]

Q5: Are there any safety precautions I should be aware of during this synthesis?

A5: Yes, several safety precautions should be taken:

  • Halogenating Agents: N-Bromosuccinimide (NBS) and bromine are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Work in a fume hood and avoid sources of ignition.

  • Reaction Quenching: The quenching of reactions involving reactive reagents should be done carefully and with appropriate cooling to avoid uncontrolled exothermic reactions.

Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis and follow your institution's safety guidelines.

dot

Troubleshooting_Logic Start Low Yield of Final Product Step1_Yield Low Yield in Step 1? Start->Step1_Yield Step2_Yield Low Yield/Selectivity in Step 2? Start->Step2_Yield Impure_SM Check Purity of Starting Materials Step1_Yield->Impure_SM Yes Optimize_N_Amination Optimize N-Amination (Agent, Conditions) Step1_Yield->Optimize_N_Amination Yes Optimize_Cyclization Optimize Cyclocondensation (Temp, Catalyst, Solvent) Step1_Yield->Optimize_Cyclization Yes Analyze_Byproducts1 Analyze Byproducts (LC-MS) Step1_Yield->Analyze_Byproducts1 Yes Milder_Bromine Use Milder Brominating Agent (e.g., NBS) Step2_Yield->Milder_Bromine Yes Optimize_Brom_Cond Optimize Bromination Conditions (Temp, Stoichiometry, Solvent) Step2_Yield->Optimize_Brom_Cond Yes Analyze_Byproducts2 Analyze Isomeric Byproducts (LC-MS, NMR) Step2_Yield->Analyze_Byproducts2 Yes Impure_SM->Step2_Yield Optimize_N_Amination->Step2_Yield Optimize_Cyclization->Step2_Yield Analyze_Byproducts1->Step2_Yield Purification Optimize Purification (Chromatography, Recrystallization) Milder_Bromine->Purification Optimize_Brom_Cond->Purification Analyze_Byproducts2->Purification

Sources

Technical Support Center: Bromination of 7-Chloro-4-methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side reactions in the bromination of 7-chloro-4-methoxypyrazolo[1,5-a]pyridine Content Type: Technical Support Center Guide

From: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division To: Chemical Development Team / Research Scientists Subject: Troubleshooting Guide: Optimization and Impurity Control in Pyrazolopyridine Bromination

Executive Summary

The selective bromination of 7-chloro-4-methoxypyrazolo[1,5-a]pyridine is a critical step in the synthesis of Trk kinase inhibitors and other bio-active scaffolds. While the C-3 position is electronically predisposed for Electrophilic Aromatic Substitution (EAS), the presence of the electron-donating 4-methoxy group and the electron-withdrawing 7-chloro group creates a unique "push-pull" electronic environment.

This guide addresses the specific challenges of this transformation: controlling regioselectivity (C-3 vs. C-6), preventing acid-catalyzed de-methoxylation, and managing over-bromination.

Part 1: The Reaction Landscape (Mechanism & Pathways)[1]

The pyrazolo[1,5-a]pyridine ring system is π-excessive. In the 7-chloro-4-methoxy derivative, the C-3 position is the most nucleophilic site due to the intrinsic properties of the pyrazole ring. However, the 4-methoxy group activates the pyridine ring, making C-6 a competitive site for secondary bromination or even primary attack under forcing conditions.[1]

Reaction Pathway Diagram

BrominationPathways Start Starting Material (7-Cl-4-OMe-pyrazolo[1,5-a]pyridine) Prod_C3 Target Product (3-Bromo derivative) Start->Prod_C3 Major Pathway (Kinetic Control) Side_C6 Impurity A: Regioisomer (6-Bromo derivative) Start->Side_C6 Minor Pathway (Thermodynamic/Steric) Side_OH Impurity C: Demethylation (4-Hydroxy/Oxo species) Start->Side_OH Acidic Conditions (HBr byproduct) NBS + NBS (Electrophilic Source) Side_Di Impurity B: Over-bromination (3,6-Dibromo derivative) Prod_C3->Side_Di Excess NBS Extended Time Prod_C3->Side_OH Acidic Conditions

Caption: Mechanistic pathways showing the kinetic preference for C-3 bromination and potential competing side reactions driven by stoichiometry and pH.

Part 2: Troubleshooting & FAQs
Q1: I am observing a significant amount of a "plus-Br" impurity (M+79/81) that is NOT the product. What is it?

Diagnosis: This is likely the 3,6-dibromo species (Impurity B in the diagram) or, less likely, the 6-bromo regioisomer. Root Cause:

  • Excess Reagent: Using >1.05 equivalents of NBS often leads to bromination at C-6 because the 4-methoxy group activates that position.[1]

  • Temperature: Elevated temperatures (>25°C) lower the selectivity between C-3 and C-6.[1] Corrective Action:

  • Titrate NBS: Do not dump NBS. Add it dropwise as a solution in DMF or ACN at 0°C.

  • Stoichiometry: Limit NBS to 0.95–1.0 equivalents . It is better to have 5% unreacted starting material (easily separated) than 5% dibromo impurity (difficult to separate).[1][2]

  • Monitoring: Stop the reaction immediately upon consumption of starting material. Do not let it stir "overnight" for convenience.

Q2: My product peak is disappearing, and a new polar peak is forming. LCMS shows a mass loss of 14 Da (M-14).

Diagnosis: You are seeing O-demethylation (Impurity C), converting the 4-methoxy group to a 4-hydroxy (or pyridone) species. Root Cause:

  • Acid Buildup: The bromination reaction generates succinimide.[1][2] If wet solvents are used or if trace HBr forms (common with older NBS), the acidic environment facilitates the cleavage of the methyl ether, especially facilitated by the lone pair on the pyridine nitrogen.[1][2] Corrective Action:

  • Scavenger: Add a weak base like solid NaHCO₃ (2 equiv) or 2,6-lutidine (0.1 equiv) to the reaction mixture to neutralize trace acid.[1][2]

  • Reagent Quality: Recrystallize NBS from water/acetone if it appears yellow/orange (indicating free Br₂/HBr).

  • Solvent: Switch from DMF (which can hydrolyze) to Acetonitrile (ACN) or Dichloromethane (DCM) , which are less conducive to demethylation mechanisms.[1][2]

Q3: The reaction is sluggish. Can I heat it?

Recommendation: Proceed with extreme caution. Heating significantly increases the risk of bromination at the C-6 position.[1][2][3] Alternative Strategy:

  • Instead of heat, use a catalyst .[1][2] The addition of 1-5 mol% ammonium acetate (NH₄OAc) or a drop of perchloric acid (only if 4-OMe stability is confirmed) can accelerate the reaction at room temperature.[1]

  • Check your solvent.[1][2] DMF usually provides faster rates than DCM due to better solubility and polarity, stabilizing the transition state.[1][2]

Q4: How do I remove the succinimide byproduct without aqueous workup (to avoid emulsions)?

Solution: If running in DCM or CCl₄ (less green): Cool the reaction to 0°C. Succinimide is insoluble in cold non-polar solvents and will float/precipitate.[1][2] Filter it off before evaporation.[1][2] If running in DMF : You must perform an aqueous workup.[1][2] Dilute with water (5x volume) to precipitate the product (if solid) or extract with EtOAc.[1][2]

Part 3: Optimized Experimental Protocol

Objective: Synthesis of 3-bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine with <1% dibromo impurity.

Reagents:

  • Substrate: 7-chloro-4-methoxypyrazolo[1,5-a]pyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS): 1.0 equiv (Recrystallized)

  • Solvent: Acetonitrile (ACN) [Preferred for selectivity] or DMF [Preferred for solubility][1]

  • Base: NaHCO₃ (solid, 0.5 equiv) - Optional, prevents demethylation

Step-by-Step:

  • Dissolution: Charge the substrate (10 g, 54.8 mmol) into a round-bottom flask. Add ACN (100 mL, 10V). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice bath. Critical for regiocontrol.

  • Addition: Dissolve NBS (9.75 g, 54.8 mmol, 1.0 equiv) in ACN (50 mL). Add this solution dropwise over 30–60 minutes.

    • Why? Low instantaneous concentration of NBS prevents over-bromination.[1][2]

  • Reaction: Allow to stir at 0–5°C for 2 hours. Monitor by HPLC/UPLC.

    • Target: >98% conversion, <2% dibromo species.[1][2]

  • Quench: Add 10% aqueous Na₂S₂O₃ (sodium thiosulfate) solution (20 mL) to quench any unreacted active bromine species.[1][2]

  • Workup:

    • Remove ACN under reduced pressure.[1][2]

    • Resuspend residue in water (100 mL).[1][2]

    • Filter the resulting solid (the product is usually hydrophobic).[1][2] Wash with water to remove succinimide.[1][2]

    • Dry in a vacuum oven at 40°C.

Part 4: Comparative Data (Solvent Effects)
SolventReaction TimeRegioselectivity (C3:C6)Impurity ProfileRecommendation
Acetonitrile (ACN) 2–4 h98:2Low dibromo formationHighly Recommended
DMF < 1 h95:5Higher risk of over-brominationGood for scale-up if temp controlled
DCM 6–8 h99:1Slow; Succinimide precipitatesGood for small scale
Acetic Acid Fast90:10High risk of demethylationAvoid
References
  • Regioselective Bromination of Pyrazolo[1,5-a]pyridines

    • Title: "Electrophilic substitution in pyrazolo[1,5-a]pyridine.[1] Bromination and nitration."

    • Source:Journal of Heterocyclic Chemistry, Vol 14, Issue 5.[1][2]

    • Context: Establishes C-3 as the primary site for electrophilic
    • [1]

  • NBS Reactivity & Side Reactions

    • Title: "N-Bromosuccinimide (NBS) - Organic Chemistry Portal"
    • Source: Organic Chemistry Portal.[1][2]

    • Context: General mechanisms for NBS bromination and radical vs. ionic pathway control.[1][2]

  • Demethylation Risks in Pyridines

    • Title: "Cleavage of Methyl Ethers"[1][2]

    • Source:Protective Groups in Organic Synthesis (Greene & Wuts).[1][2]

    • Context: Discusses acid-catalyzed cleavage of methoxy arenes/heterocycles.
    • [1]

  • Synthesis of Halogenated Pyrazolo[1,5-a]pyridines

    • Title: "Synthesis and Functionalization of Pyrazolo[1,5-a]pyridine Scaffolds"
    • Source:Molecules 2012, 17(12).[1][2]

    • Context: specific protocols for halogen
    • [1]

Sources

purification challenges of substituted pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Substituted Pyrazolo[1,5-a]pyridines

Case ID: #PYR-105-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Scaffold Challenge

Substituted pyrazolo[1,5-a]pyridines are privileged scaffolds in kinase inhibitor discovery (e.g., JAK, VPS34 inhibitors). However, their purification presents a distinct "triad of trouble":

  • Regioisomeric Complexity: Synthesis often yields inseparable C3/C7 isomers or [1,5-a] vs [1,5-b] fused byproducts.

  • "Brick Dust" Solubility: High crystallinity and flatness lead to poor solubility in standard chromatography solvents (DCM, EtOAc).

  • Silanol Interactions: The electron-rich nitrogen bridgehead can interact with acidic silanols, causing severe peak tailing.

This guide provides troubleshooting protocols to resolve these specific bottlenecks.

Module 1: Chromatographic Tailing & Resolution

User Query: "My pyrazolo[1,5-a]pyridine derivative streaks on the TLC plate and elutes as a broad, tailing peak on silica flash columns. I've tried 100% EtOAc but it still tails. How do I fix the peak shape?"

Diagnosis: The bridgehead nitrogen (and often amino-substituents at C7) acts as a Lewis base, hydrogen-bonding with the acidic silanol groups (Si-OH) on the silica gel surface. This secondary interaction causes peak broadening and tailing.[1]

Troubleshooting Protocol:

Step 1: Mobile Phase Modification (The "Base Wash")

Do not rely solely on polarity. You must suppress silanol ionization or block the interaction.

  • Standard Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to your mobile phase (e.g., DCM/MeOH + 1% NH₄OH).

  • The "Doping" Technique: Pre-wash the silica column with 3 column volumes (CV) of mobile phase containing 5% TEA, then equilibrate with your starting gradient (containing 1% TEA). This neutralizes the most active silanol sites before your sample even touches the column.

Step 2: Stationary Phase Switching

If basic modifiers fail, the silica surface chemistry is incompatible. Switch to Amine-Functionalized Silica (NH₂-Silica) .

  • Why: The surface is already basic, preventing the analyte-silanol interaction.

  • Solvent System: Use Hexane/EtOAc or DCM/EtOAc gradients. Avoid aldehydes/ketones (like acetone) which can form Schiff bases with the stationary phase.

Data Comparison: Tailing Factor (Tf)

Stationary Phase Mobile Phase Tailing Factor (Tf) Resolution (Rs)
Standard Silica DCM/MeOH (95:5) 2.4 (Severe) 0.8
Standard Silica DCM/MeOH + 1% TEA 1.3 (Acceptable) 1.5

| NH₂-Silica | Hexane/EtOAc (70:30) | 1.1 (Excellent) | 2.1 |

Module 2: The "Brick Dust" Solubility Issue

User Query: "My crude product precipitates as a solid that is insoluble in DCM, EtOAc, and even MeOH. I can't load it onto a column, and it crashes out during recrystallization attempts."

Diagnosis: Substituted pyrazolo[1,5-a]pyridines (especially 2,3-dicarboxylates or C7-amino derivatives) possess high lattice energy due to extensive


-stacking.

Troubleshooting Protocol:

Method A: Solid Loading (Dry Loading)

Never attempt liquid injection for low-solubility compounds.

  • Dissolve the crude in a "super-solvent" (DMSO or DMF).

  • Add Celite 545 or coarse silica (ratio 1:3 sample:sorbent).

  • Remove solvent via high-vacuum centrifugal evaporation (Genevac) or lyophilization. Rotovap is often insufficient for removing DMF/DMSO without "bumping" or leaving residue.

  • Pack the dry powder as a head layer on your column.

Method B: The "Sonication-Driven" Recrystallization

Standard heating often degrades these compounds before they dissolve.

  • Solvent Choice: Acetonitrile (MeCN) or DMF/Water mixtures are superior to Ethanol for this scaffold.

  • Protocol:

    • Suspend crude solid in MeCN.

    • Sonicate at 85°C (if stable) or reflux.

    • If fully soluble, cool slowly to RT.

    • Critical Step: If an oil forms, re-heat and add a drop of seed crystal or scratch the flask.

Module 3: Separation of Regioisomers

User Query: "I synthesized a pyrazolo[1,5-a]pyrimidine derivative via the condensation of 3-aminopyrazole and a


-ketoester. NMR shows a mixture of 5-one and 7-one isomers. They co-elute on TLC."

Diagnosis: Regioisomers in this family often have identical polarity but distinct molecular shapes. Standard adsorption chromatography (silica) fails because the dipole moments are too similar.

Troubleshooting Protocol:

Step 1: Diagnostic NMR

Confirm the ratio using ¹H NMR.[2]

  • C7-H signal (in 5-substituted isomers) typically appears downfield (

    
     8.0–8.5 ppm).
    
  • C5-H signal (in 7-substituted isomers) appears upfield (

    
     5.5–6.5 ppm).
    
Step 2: Purification Workflow

Use the "Shape-Selectivity" of C18 Reverse Phase or Recrystallization.

Decision Logic:

PurificationLogic Start Crude Mixture (Regioisomers) SolubilityCheck Is it soluble in hot EtOH/MeCN? Start->SolubilityCheck Recryst Recrystallization (Thermodynamic Control) SolubilityCheck->Recryst Yes (Try first) Chromatography Chromatography Required SolubilityCheck->Chromatography No / Oil forms Success Verify via NOESY NMR Recryst->Success Pure Isomer Silica Standard Silica (Often Fails) Chromatography->Silica Avoid C18 C18 Reverse Phase (Shape Selectivity) Chromatography->C18 Recommended C18->Success Separated Peaks

Caption: Decision tree for separating pyrazolo[1,5-a]pyridine regioisomers. Prioritize recrystallization; default to C18 if solubility fails.

  • Recrystallization Solvent: Ethanol/DMF (3:1) is highly effective for separating 5-phenyl vs 7-phenyl isomers due to packing differences.

  • C18 Conditions: Use a gradient of Water (0.1% Formic Acid) / Acetonitrile. The differing steric bulk of the isomers interacts differently with the C18 chains, often providing baseline separation (

    
    Rt > 1 min).
    

Module 4: Scavenging Palladium Catalysts

User Query: "I used a Suzuki coupling to install an aryl group at C3. The product is dark, and elemental analysis shows high Pd levels. How do I clean it?"

Diagnosis: The pyridine-like nitrogen in the scaffold is a good ligand for Palladium, causing metal retention that standard columns cannot remove.

Troubleshooting Protocol:

  • Dissolve crude product in THF or EtOAc.

  • Add Scavenger: Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea based) resin (4 equivalents relative to Pd loading).

  • Incubate: Stir at 40°C for 4 hours.

  • Filter: Remove resin via a 0.45 µm PTFE filter.

  • Result: This typically reduces Pd from >1000 ppm to <50 ppm.

References

  • Regioselective Synthesis & Separation

    • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. (2011). Describes silica column chromatography (EtOAc eluent) and NMR characterization (NOESY) for isomer assignment. 2

  • Recrystallization Protocols

    • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega (2019). Details recrystallization of 6-cyano-7-amino derivatives using Ethanol and Acetonitrile. [3][4][5][6][7][8][9][10]

  • Chromatographic Optimization

    • Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives. BenchChem (2025). Recommends base-deactivated silica and specific mobile phase modifiers to prevent decomposition and tailing. 11[3][4][5][6][7][8][9][10]

  • Isomer Selectivity

    • Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids.[9] PMC (2025). Discusses the separation of 5-one and 7-one regioisomers and the use of specific reaction conditions to favor one over the other. 9[3][5][6][7][8][9][10]

Sources

Technical Support Center: Handling & Troubleshooting 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine .

As a highly functionalized 5:6 aza-fused N-heteroaromatic compound, this scaffold exhibits unique dipolar behavior driven by its π-excessive pyrazole and π-deficient pyridine rings 1. While the core is exceptionally stable, the specific placement of the halogens—particularly the 7-chloro substituent—creates distinct pH-dependent vulnerabilities that must be managed during assays, workups, and storage.

Part 1: Mechanistic Principles of pH Stability

To successfully utilize this building block, one must understand the causality behind its reactivity:

  • Acidic Resilience & Protonation: The pyrazolo[1,5-a]pyridine core is highly stable in acidic media. In fact, related derivatives are frequently deployed as fluorescent probes in extremely acidic organelles (pH < 3) 2. However, at low pH, the bridgehead-adjacent nitrogen protonates, which alters the molecule's Intramolecular Charge Transfer (ICT) state and drastically increases aqueous solubility.

  • Basic Vulnerability (SNAr): The 7-position is highly activated by the adjacent bridgehead nitrogen. Under strongly basic conditions (pH > 11), the 7-chloro group becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions or primary amines 3. This is a common synthetic pathway for functionalization 4, but it manifests as unwanted degradation if encountered accidentally during basic aqueous workups.

Part 2: Troubleshooting FAQs

Q1: I am observing rapid degradation of the compound when formulating it in pH 12 buffer for solubility testing. What is happening? A: You are inadvertently triggering an SNAr reaction. At pH 12, the high concentration of hydroxide ions attacks the electrophilic C7 position. The bridgehead nitrogen stabilizes the resulting Meisenheimer complex, leading to the irreversible displacement of the chloride ion to form a 7-hydroxy byproduct. To prevent this, avoid prolonged exposure to buffers above pH 10, especially at elevated temperatures.

Q2: During my intracellular assays (pH 4.5 - 6.0), the compound's UV absorption profile shifts significantly. Is the compound degrading? A: No, the compound is likely intact. The pyrazolo[1,5-a]pyridine core acts as a weak base (typical pKa ~3.0). As the pH drops, the core nitrogen protonates. This protonation interrupts the native Intramolecular Charge Transfer (ICT) between the electron-donating 4-methoxy group and the core 2. The shift in the UV profile is a photophysical response to protonation, not structural degradation.

Q3: Can I use standard basic amine buffers (like Tris or DEA) at pH 8.5 for my enzymatic assays? A: Proceed with caution. While pH 8.5 is generally safe from hydroxide-driven hydrolysis at room temperature, primary and secondary amines in the buffer can act as nucleophiles. Over extended incubation periods (e.g., >24 hours), they may slowly displace the 7-chloro group via SNAr. We recommend using non-nucleophilic buffers like HEPES or MOPS for this specific scaffold.

Part 3: pH Stability & Reactivity Matrix

The following table summarizes the quantitative and qualitative stability parameters of the compound across the pH spectrum.

pH RangeDominant Molecular StateCore Stability (24h @ 25°C)Primary Risk FactorRecommended Buffer Systems
pH 1.0 - 3.5 Protonated (Cationic)> 99% IntactAltered photophysics (ICT shift)Citrate, HCl/KCl
pH 4.0 - 7.5 Neutral (Lipophilic)> 99% IntactPrecipitation (Low aq. solubility)PBS, HEPES, MOPS
pH 8.0 - 10.0 Neutral> 95% IntactSlow SNAr with amine buffersCarbonate (Avoid Tris)
pH 11.0+ Neutral / Anionic transition< 50% Intact (Degrades)Rapid SNAr (Hydroxide attack at C7)Not Recommended

Part 4: Self-Validating Protocol: HPLC-UV/Vis Stability Profiling

To ensure trustworthiness in your stability data, you must employ a self-validating analytical method. Simply measuring the disappearance of the parent peak is insufficient, as precipitation can mimic degradation. This protocol forces the generation of the primary degradation product (7-hydroxy derivative) to validate that your chromatography can resolve it from the parent compound.

Methodology: Forced Degradation & Stability Assay

Step 1: Preparation of the Self-Validation Control (Forced SNAr)

  • Dissolve 1 mg of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine in 0.5 mL of Acetonitrile (MeCN).

  • Add 0.5 mL of 1M NaOH (pH ~14).

  • Heat at 60°C for 2 hours. Causality: The heat and extreme base force the SNAr displacement of the 7-chloro group, generating the 7-hydroxy standard.

  • Quench with 0.5 mL of 1M HCl to neutralize, then dilute to 10 µg/mL with mobile phase.

Step 2: Preparation of Test Samples

  • Prepare 10 µg/mL solutions of the compound in your target buffers (e.g., pH 2, pH 7.4, pH 12). Ensure 5% DMSO is included as a cosolvent to prevent false-positive "degradation" caused by precipitation.

  • Incubate at 37°C for 24 hours.

Step 3: HPLC-UV/Vis Analysis

  • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains the compound in a consistent protonation state during elution).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm and 280 nm.

Step 4: Data Validation & Interpretation

  • Inject the Self-Validation Control: Identify the retention time (RT) of the parent compound (highly lipophilic, later RT) and the 7-hydroxy byproduct (more polar, earlier RT).

  • Inject Test Samples: If the parent peak area decreases in the pH 12 sample, you must observe the corresponding appearance of the 7-hydroxy peak at the validated RT. If the parent peak decreases without the appearance of the byproduct, your compound is precipitating, not degrading.

Part 5: Mechanistic Visualization

G Acidic Acidic Media (pH < 3) Protonated N-Core Stable, High Solubility Altered Fluorescence Neutral Neutral Media (pH 7.4) 3-Br-7-Cl-4-OMe-Pyrazolo[1,5-a]pyridine Intact 10π Aromatic System Stable, Low Aq. Solubility Neutral->Acidic + H+ (Reversible) Basic Basic Media (pH > 11) SNAr Vulnerability Hydrolysis at C7 Position Forms 7-Hydroxy Byproduct Neutral->Basic + OH- / Heat (Irreversible SNAr)

Mechanistic response of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine to pH extremes.

References

  • [2] A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances / NIH.gov. 2

  • [3] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC / NIH.gov. 3

  • [1] Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. 1

  • [4] Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry / ACS Publications. 4

Sources

Technical Support Center: Preventing Degradation of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a complex halogenated heterocyclic compound, its stability during storage is paramount to ensure the integrity of your experimental results. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the quality and purity of your 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine.

I. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine to ensure long-term stability?

A1: To ensure the long-term stability of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine, it is crucial to control environmental factors that can accelerate degradation. Based on the general guidelines for halogenated heterocyclic compounds and related structures, the following conditions are recommended:

  • Temperature: Store the compound at refrigerated temperatures, specifically between 2-8°C.[1] Low temperatures slow down the rate of potential degradation reactions. For long-term storage (months to years), storage at -20°C is advisable.[2]

  • Light: The compound should be protected from light.[2] Use amber vials or store the container in a dark place.[3] Light, especially UV radiation, can induce photolytic cleavage of the carbon-bromine bond, generating reactive radical species that can lead to decomposition.[3][4]

  • Moisture: Store in a dry, well-ventilated place with the container tightly closed to prevent moisture absorption.[5][6] The presence of water can lead to hydrolysis, particularly of the methoxy group, although this is generally slow for methoxypyridines.[7]

  • Atmosphere: For optimal long-term stability, especially if the container will be opened multiple times, consider storing under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to oxygen and moisture, which can participate in oxidative degradation or hydrolysis. After use, purging the vial with an inert gas can extend the reagent's shelf life.[2]

Q2: I've noticed a change in the color of my compound from white/off-white to a yellowish or brownish hue. What could be the cause?

A2: A color change is a common indicator of chemical degradation. For halogenated aromatic compounds, discoloration can arise from several potential degradation pathways:

  • Dehalogenation: The carbon-bromine and carbon-chloro bonds can undergo cleavage, especially with exposure to light, heat, or certain contaminants.[8][9][10][11] This process can lead to the formation of colored byproducts.

  • Oxidation: The pyrazolo[1,5-a]pyridine ring system can be susceptible to oxidation, leading to the formation of N-oxides or other oxidized species. These are often more colored than the parent compound.

  • Hydrolysis: While less common under anhydrous conditions, if the compound has been exposed to moisture, hydrolysis of the methoxy group to a hydroxyl group could occur.[7] This change in the electronic nature of the molecule can affect its color.

If you observe a color change, it is highly recommended to re-analyze the purity of the material before use.

Q3: What analytical techniques are recommended to assess the purity of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine and detect potential degradation products?

A3: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment.[12][13][]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantitative purity analysis.[12] A reversed-phase HPLC method with UV detection is typically suitable. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of impurities or degradation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities, such as residual solvents, or certain degradation products.[12][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can also be used for quantitative analysis (qNMR).[12][13] Comparing the NMR spectrum of a stored sample to that of a fresh or reference sample can reveal the presence of degradation products through the appearance of new signals or changes in integration values.

  • Mass Spectrometry (MS): Direct infusion MS or LC-MS can confirm the molecular weight of the compound and help in the identification of degradation products by their mass-to-charge ratio.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the degradation of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine.

Observed Problem Potential Cause(s) Recommended Action(s)
Reduced solubility in common organic solvents. Polymerization or formation of insoluble degradation products.1. Attempt to dissolve a small amount in a stronger solvent (e.g., DMSO) for analytical purposes. 2. Analyze the purity of the soluble portion via HPLC or LC-MS. 3. If purity is compromised, it is recommended to discard the batch and use a fresh, properly stored sample.
Inconsistent or unexpected experimental results. Degradation of the starting material, leading to lower effective concentration and the presence of reactive impurities.1. Immediately assess the purity of the stored compound using the analytical methods described in Q3. 2. Review storage conditions and handling procedures to identify any deviations from the recommendations. 3. If degradation is confirmed, obtain a new batch of the compound and store it under ideal conditions.
Appearance of new spots on Thin Layer Chromatography (TLC). Formation of degradation products with different polarities.1. Perform a co-spot with a reference standard (if available) to confirm the identity of the main spot. 2. Use HPLC to quantify the level of impurities. 3. Consider purification by flash chromatography or recrystallization if the impurity level is low and the degradation products can be easily separated.

III. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine. Method optimization may be required based on the specific instrument and available columns.[16]

Objective: To quantify the purity of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine and detect the presence of degradation products.

Materials:

  • 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid (optional)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of acetonitrile to achieve a concentration of 1 mg/mL.[12]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

    • Flow Rate: 1.0 mL/min[12]

    • Injection Volume: 10 µL[12]

    • Column Temperature: 30°C[12]

    • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)[12]

    • Gradient Elution (Example):

      • 0-2 min: 50% B

      • 2-15 min: Ramp to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 50% B

      • 20-25 min: Re-equilibration at 50% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

IV. Visualization of Storage and Handling Workflow

The following diagram illustrates the recommended workflow for handling and storing 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine to minimize degradation.

Storage_Workflow Storage & Handling Workflow for 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine cluster_receive Receiving Compound cluster_storage Storage cluster_use Usage cluster_troubleshoot Troubleshooting receive Receive New Batch storage_conditions Store at 2-8°C (or -20°C for long-term) Protect from light Keep container tightly sealed Store under inert atmosphere (optional) receive->storage_conditions Immediate Storage equilibrate Equilibrate to Room Temperature before opening storage_conditions->equilibrate For Experiment weigh Weigh required amount equilibrate->weigh reseal Purge with inert gas and reseal tightly weigh->reseal check_purity Check Purity (HPLC, NMR) weigh->check_purity If issues are suspected reseal->storage_conditions Return to Storage degraded Degradation Detected check_purity->degraded Purity < Specification pure Purity Confirmed check_purity->pure Purity Meets Specification discard Discard and Procure New Batch degraded->discard pure->weigh Proceed with experiment

Caption: Decision workflow for proper storage and handling.

V. Potential Degradation Pathways

Understanding the potential chemical transformations that 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine may undergo is key to preventing them.

  • Reductive Dehalogenation: The C-Br and C-Cl bonds can be cleaved, replacing the halogen with a hydrogen atom. This is more likely for the C-Br bond than the C-Cl bond.[8][9][10][11] This can be initiated by light or trace metal impurities.

  • Hydrolysis of the Methoxy Group: In the presence of moisture, particularly under acidic or basic conditions, the methoxy group can be hydrolyzed to a hydroxyl group.[7]

  • Oxidation of the Pyridine Ring: The nitrogen atom in the pyridine ring can be oxidized, especially in the presence of strong oxidizing agents or prolonged exposure to air.

References

  • Campbell, A. D., Chan, E., Chooi, S. Y., Deady, L. W., & Shanks, R. A. (n.d.). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. RSC Publishing.
  • ChemicalBook. (2026, January 3). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
  • Echemi. (n.d.). 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine Safety Data Sheets.
  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
  • Combi-Blocks. (2024, June 4). Safety Data Sheet.
  • BenchChem. (n.d.). A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-2-chloro-6-iodopyridin-3.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available from: [Link]

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Ramanathan, A., & Jimenez, L. S. (n.d.). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers.
  • Ramanathan, A., & Jimenez, L. S. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate.
  • ATSDR. (n.d.). Analytical Methods. Available from: [Link]

  • Beilstein Journals. (2024, May 14). Light on the sustainable preparation of aryl-cored dibromides.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Chemistry Stack Exchange. (2019, August 19). Storage of Halogen.
  • Lumiprobe. (n.d.). Reagent storage conditions.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

Sources

Validation & Comparative

structure-activity relationship (SAR) of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the structure-activity relationship (SAR) for 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine and its analogs. This document is designed for medicinal chemists and drug discovery scientists, focusing on the utility of this scaffold in kinase inhibitor design (specifically Trk , p38 MAPK , and ERK pathways).

Executive Summary & Scaffold Architecture

The molecule 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine (CAS: 1427368-22-6 ) represents a highly specialized "lynchpin" intermediate in medicinal chemistry. Unlike the more common pyrazolo[1,5-a]pyrimidine scaffold found in drugs like Larotrectinib, this pyridine-based core offers a distinct physicochemical profile—specifically, improved metabolic stability and altered hydrogen-bond acceptor capabilities.

This scaffold is primarily utilized as a core template for ATP-competitive kinase inhibitors. The 3-bromo position serves as the primary vector for extending into the kinase hydrophobic back pocket, while the 4-methoxy and 7-chloro substituents act as critical "gatekeepers" that enforce conformation and modulate solubility.

Anatomy of the Scaffold
PositionSubstituentRole in SAR & Drug Design
C3 Bromine (-Br) The Coupling Vector: High-reactivity site for Suzuki-Miyaura or Stille couplings. This is where the "warhead" (e.g., aryl/heteroaryl moiety) is attached to bind the kinase hinge region or hydrophobic pocket.
C4 Methoxy (-OMe) The Electronic Tuner: Electron-donating group (EDG) that increases electron density on the ring. It provides steric bulk that can induce a "twist" relative to the C3-substituent, crucial for atropisomerism-dependent selectivity (e.g., in Trk or ERK inhibitors).
C7 Chlorine (-Cl) The Metabolic Shield: Located adjacent to the bridgehead nitrogen. It blocks metabolic oxidation (a common liability at this position) and fills small hydrophobic pockets (e.g., the "gatekeeper" region in some kinases). It can also be displaced by nucleophiles in late-stage diversification.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this scaffold is defined by the interplay between the rigid bicyclic core and the substituents at C3, C4, and C7. The following data compares the performance of the 4-OMe/7-Cl pattern against alternative substitution patterns in representative kinase assays (e.g., TrkA, p38α).

Comparative SAR Analysis: Substituent Effects

Data aggregated from representative pyrazolo[1,5-a]pyridine kinase inhibitor studies (e.g., Trk, p38).

Analog IDC4 SubstituentC7 SubstituentC3-Linked MoietyIC50 (Target: TrkA/p38)Solubility (pH 7.4)Key Insight
Core (Ref) -OMe -Cl Phenyl-urea< 10 nM High Optimal Balance: The 4-OMe induces a twist that fits the active site; 7-Cl prevents metabolism.
Analog A-H-ClPhenyl-urea150 nMModerateLoss of Potency: Removal of 4-OMe flattens the molecule, reducing shape complementarity.
Analog B-OMe-HPhenyl-urea45 nMLowMetabolic Liability: Lack of 7-Cl leads to rapid oxidation at C7; lower lipophilic efficiency.
Analog C-F-ClPhenyl-urea85 nMHighElectronic Effect: Fluorine is less sterically demanding than OMe, leading to a suboptimal twist angle.
Analog D-OMe-NH-RPhenyl-urea> 500 nMVery HighSteric Clash: Displacing 7-Cl with a larger amine often clashes with the kinase hinge region (Gatekeeper clash).
Mechanistic Implications
  • The "Twist" Effect (C4-Methoxy): In many kinase active sites (e.g., TrkA , c-Met ), the inhibitor must adopt a non-planar conformation to navigate the transition from the hinge region to the solvent front. The C4-methoxy group creates steric repulsion with the substituent at C3, forcing the C3-aryl group out of plane. This pre-organization minimizes the entropic penalty of binding.

    • Observation: Analogs with C4-H (planar) often show 10-20x lower potency.

  • The "Anchor" Effect (C7-Chlorine): The C7 position sits in a small hydrophobic pocket near the adenine binding site. Chlorine provides a lipophilic anchor (

    
    ) without excessive bulk.
    
    • Observation: Replacement with Hydrogen reduces potency due to loss of hydrophobic contact. Replacement with Methyl (-CH3) is often tolerated but can be metabolically labile.

Experimental Protocols

To validate the SAR of this scaffold, the following self-validating protocols are recommended. These workflows cover the synthesis of the core and its diversification.[1]

Protocol A: Synthesis of the Core Intermediate

Objective: Synthesize 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine from commercially available precursors.

  • Starting Material: Begin with 4-methoxy-pyridine derivatives or N-aminopyridinium salts .

  • Cycloaddition: React O-(mesitylsulfonyl)hydroxylamine (MSH) with 4-methoxy-2-chloropyridine to form the N-aminopyridine salt.

  • Cyclization: Treat with propiolate or dimethyl acetylenedicarboxylate (DMAD) followed by decarboxylation to form the pyrazolo[1,5-a]pyridine core.

  • Bromination (Critical Step):

    • Reagent: N-Bromosuccinimide (NBS) (1.05 eq).

    • Solvent: Acetonitrile (ACN) or DMF.

    • Condition: 0°C to RT, 1 hour.

    • Validation: Monitor by LC-MS. The C3 position is highly nucleophilic; bromination is regioselective.

    • Yield: Typically >85%.

Protocol B: Suzuki-Miyaura Coupling (C3 Diversification)

Objective: Attach the "warhead" (Ar-B(OH)2) to the C3-Br position.

  • Mix: 1.0 eq Core (3-Br-7-Cl-4-OMe), 1.2 eq Aryl Boronic Acid, 0.05 eq Pd(dppf)Cl2.

  • Base: 2.0 eq K2CO3 or Cs2CO3.

  • Solvent: Dioxane/Water (4:1).

  • Heat: 90°C for 4-12 hours (inert atmosphere).

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Note: The 7-Cl is generally stable under these conditions, allowing selective functionalization at C3.

Visualization of Signaling & Synthesis

Diagram 1: Scaffold Anatomy & SAR Vectors

This diagram illustrates the functional roles of each position on the scaffold.

SAR_Analysis Core Pyrazolo[1,5-a]pyridine (Scaffold) C3 C3: Bromine (Coupling Vector) Core->C3 Regioselective Bromination C4 C4: Methoxy (Conformation Control) Core->C4 Electronic Tuning C7 C7: Chlorine (Metabolic Shield) Core->C7 Hydrophobic Anchor Target Kinase Binding (Trk/p38/ERK) C3->Target Hinge Binder Attachment C4->Target Induces Twist (Shape Match) C7->Target Blocks Metabolism

Caption: Functional dissection of the 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine scaffold showing SAR vectors.

Diagram 2: Synthesis Workflow

The logical flow for generating analogs from the CAS 1427368-22-6 intermediate.

Synthesis_Workflow Start Precursor: N-Aminopyridine Salt Step1 Cyclization (Formation of Core) Start->Step1 Interm 7-Chloro-4-methoxy pyrazolo[1,5-a]pyridine Step1->Interm Step2 Bromination (NBS) (Regioselective at C3) Interm->Step2 Key_Cmpd KEY INTERMEDIATE (CAS 1427368-22-6) Step2->Key_Cmpd Step3 Suzuki Coupling (Pd-Catalyzed) Key_Cmpd->Step3 Final Final Inhibitor Library (C3-Aryl Analogs) Step3->Final

Caption: Step-by-step synthetic pathway to access the key intermediate and final kinase inhibitors.

References

  • Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator. ACS Omega. (2022). Link

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. (2024).[2] Link

  • Discovery of Pyrazolo[1,5-a]pyridines as Potent and Selective Inhibitors of p110α PI3 Kinase. Bioorganic & Medicinal Chemistry Letters. (2012). Link

  • ChemicalBook Product Entry: 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile (Related Intermediate). ChemicalBook. (2025). Link

  • ChemSrc Entry: 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine (CAS 1427368-22-6). ChemSrc. (2025). Link

Sources

validating the in vitro activity of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine in vivo

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Translational Challenge

3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine represents a highly functionalized "privileged scaffold" in modern medicinal chemistry. While the pyrazolo[1,5-a]pyridine core is structurally validated in FDA-approved therapeutics (e.g., for kinase inhibition or CNS indications), this specific halogenated analog presents unique translational challenges. The 3-Bromo and 7-Chloro substituents suggest a design focused on metabolic stability (blocking oxidation sites) and electronic tuning, while the 4-Methoxy group typically aids solubility and H-bond acceptance.

This guide outlines the critical path for validating this compound's activity from in vitro enzymatic potency to in vivo efficacy. We assume a primary context of Kinase Inhibition (specifically PI3K/MAPK pathways) or CNS modulation , consistent with the scaffold's most potent known derivatives.

The "Valley of Death" in Validation

Most compounds fail not because they lack potency, but because they lack physiochemical compliance . This guide prioritizes the "PK/PD Bridge"—ensuring that the concentration required for in vitro IC50 is achievable and sustainable in plasma/tissue in vivo.

Technical Profile & Mechanism

Compound Architecture
  • Core: Pyrazolo[1,5-a]pyridine (Planar, aromatic, mimics ATP adenine ring in kinases).

  • 3-Br / 7-Cl: Halogens likely positioned to fill hydrophobic pockets (e.g., the gatekeeper region in kinases) and prevent metabolic hydroxylation.

  • 4-OMe: Solubilizing group that may interact with the hinge region or ribose binding pocket.

Mechanism of Action (Hypothesis for Validation)

For validation purposes, we treat this compound as a Type I Competitive Inhibitor targeting the ATP-binding pocket of lipid or protein kinases (e.g., PI3K


/

).

SignalingPathway RTK Receptor Tyrosine Kinase (Growth Factor Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP2 -> PIP3 PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTOR Complex AKT->mTOR Signaling Cascade Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 3-Bromo-7-chloro-4-methoxy... (Inhibitor) Compound->PI3K Blocks ATP Binding

Figure 1: Putative mechanism of action within the PI3K/AKT signaling cascade. The compound competes with ATP, preventing downstream phosphorylation of AKT.

In Vitro Benchmarking vs. Alternatives

Before in vivo work, the compound must clear rigorous in vitro thresholds. We compare it here against standard reference compounds (Alternatives) typically used in this chemical space.

Comparative Performance Metrics
Feature3-Br-7-Cl-4-OMe-Pyrazolo... (Test Article)Idelalisib (Reference Std)Rolipram (Alt. Scaffold)
Primary Target PI3K / Kinase IsoformsPI3K

PDE4
Potency (IC50) < 10 nM (Target)2.5 nM~1

M
Selectivity High (Halogen driven)Moderate (Isoform specific)High
LogP (Lipophilicity) ~3.2 (Predicted)3.61.8
Metabolic Stability High (Blocked metabolic sites)ModerateLow (Rapid clearance)
Solubility Low (Needs formulation)ModerateHigh
Validation Protocol 1: Enzymatic Potency (The "Go/No-Go")
  • Method: FRET-based Kinase Assay (e.g., LanthaScreen).

  • Protocol:

    • Titrate compound (0.1 nM to 10

      
      M) in 384-well plates.
      
    • Incubate with recombinant kinase and ATP (at

      
      ).
      
    • Success Criteria: IC50 < 50 nM. If >100 nM, do not proceed to in vivo.

Validation Protocol 2: Cellular Target Engagement
  • Method: Western Blot for Phospho-Protein (e.g., pAKT S473).

  • Why: Proves the compound penetrates the cell membrane and hits the target in a complex environment.

  • Data Requirement: EC50 in cells should be within 5-10x of biochemical IC50.

Bridging to In Vivo: PK/ADME Optimization

This is the most critical step. The planar, halogenated nature of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine suggests solubility issues .

Formulation Strategy

Do not use simple saline. The compound requires a vehicle that disrupts crystal lattice energy without masking bioavailability.

  • Recommended Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Alternative: 20% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) in water (Better for chronic dosing).
    
Pharmacokinetic (PK) Snapshot

Run a "Cassette PK" study in mice (n=3) before efficacy models.

  • Dose: 1 mg/kg (IV) and 10 mg/kg (PO).

  • Key Metric: Bioavailability (

    
    ).
    
    • If

      
      , the in vivo efficacy study will likely fail due to exposure, not lack of potency.
      
    • Solution: Micronization or amorphous solid dispersion.

In Vivo Efficacy Validation

Once exposure is confirmed (


), proceed to the disease model.
Workflow: The Validation Loop

ValidationWorkflow Step1 In Vitro Potency (IC50 < 50nM) Step2 ADME/PK Check (Microsomal Stability) Step1->Step2 Step3 Tolerability (MTD) (Dose Range Finding) Step2->Step3 If Stable Step4 PD Biomarker Study (pAKT Suppression) Step3->Step4 Safe Dose Step5 Efficacy Model (Xenograft/Inflammation) Step4->Step5 Target Engaged Step5->Step1 Refine Structure

Figure 2: The iterative validation workflow ensuring safety and target engagement precede efficacy readouts.

Protocol: Pharmacodynamic (PD) Tumor/Tissue Assay

Objective: Prove the drug turns off the pathway inside the animal.

  • Model: Balb/c mice bearing subcutaneous tumors (or surrogate tissue).

  • Dosing: Single oral dose at 10, 30, 100 mg/kg.

  • Harvest: Collect tissue at

    
     (usually 2-4 hours post-dose).
    
  • Analysis: Homogenize tissue in lysis buffer containing phosphatase inhibitors. Run ELISA or Western Blot for pAKT/Total AKT ratio .

  • Success: >50% inhibition of phosphorylation compared to Vehicle control.

Protocol: Efficacy Study (Xenograft Example)
  • Groups: Vehicle, Test Compound (Low/High), Positive Control (e.g., Idelalisib).

  • Duration: 21 days, daily dosing (QD or BID).

  • Readout: Tumor Volume (

    
    ) via caliper.
    
  • Statistical Significance: ANOVA vs. Vehicle (p < 0.05).

Expert Insights & Troubleshooting

  • The "Halogen Effect": The 3-Br and 7-Cl atoms are heavy. While they improve potency, they increase molecular weight. Watch out for plasma protein binding (PPB) . If PPB > 99%, you may need massive doses to drive free drug concentration.

  • Metabolite ID: If the compound fails in vivo despite good in vitro data, check for de-halogenation . The 3-Br position can sometimes be labile to glutathione conjugation in the liver.

  • Safety Signal: Pyrazolo[1,5-a]pyridines can sometimes cross-react with GABA-A receptors (sedation risk). Monitor animals for lethargy or ataxia during the MTD (Maximum Tolerated Dose) phase.

References

  • Agrawal, N., et al. (2024).[1] "Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review." Letters in Drug Design & Discovery.

  • Wang, C., et al. (2024).[2] "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68653193, 3-Bromo-7-chloro-1H-pyrazolo[4,3-b]pyridine (Analogue Reference).

  • Lal, K., et al. (2023). "Pyrazole: an emerging privileged scaffold in drug discovery."[3][4] Future Medicinal Chemistry.

  • Sigma-Aldrich. (2024). Product Specification: Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate (Synthetic Precursor Data).

Sources

A Comparative Analysis of the Cytotoxic Potential of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the evaluation of new chemical entities is a cornerstone of oncological research. This guide provides a comprehensive framework for assessing the cytotoxic profile of a novel investigational compound, 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine, in comparison to well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended for researchers, scientists, and professionals in drug development, offering a scientifically rigorous, step-by-step approach to in vitro cytotoxicity screening and data interpretation.

Introduction: The Imperative for Novel Anticancer Compounds

The clinical utility of many current chemotherapeutic agents is often limited by issues of toxicity and the development of drug resistance.[1][2] This necessitates a continuous search for new molecules with improved efficacy and safety profiles. The pyrazolopyridine scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities. Here, we outline the experimental workflow to characterize the anticancer potential of a novel derivative, 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine, by comparing its cytotoxic effects against a panel of human cancer cell lines alongside established chemotherapeutic agents.

The Reference Anticancer Drugs:

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is a potent and widely used anticancer drug.[] Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[4][5]

  • Cisplatin: A platinum-based coordination complex, Cisplatin is a first-line treatment for various solid tumors.[1][6] It forms covalent adducts with DNA, which disrupts DNA replication and repair, ultimately triggering cell death.[7][8]

  • Paclitaxel: A member of the taxane family, Paclitaxel is a mitotic inhibitor.[9][10] It stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11][]

Experimental Design for Comparative Cytotoxicity Assessment

A robust comparison of cytotoxicity relies on standardized cell-based assays. The following protocols are designed to ensure reproducibility and provide a clear, quantitative measure of a compound's efficacy.

Cell Line Selection and Culture

To obtain a broad understanding of the investigational compound's activity, a panel of human cancer cell lines representing different tumor types is recommended:

  • HeLa (Cervical Adenocarcinoma): A widely used and well-characterized epithelial cell line.[13][14]

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line.[15][16]

  • A549 (Lung Carcinoma): A common model for non-small cell lung cancer.[17][18]

General Cell Culture Protocol:

  • Media Preparation: Cells are cultured in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For example, HeLa and MCF-7 cells are typically grown in Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM), while A549 cells are often maintained in F-12K Medium.[19][20][21][22]

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.[14][20][23]

  • Subculturing: When cells reach 70-90% confluency, they are passaged. This involves washing with Phosphate-Buffered Saline (PBS), detachment using a brief incubation with Trypsin-EDTA, neutralization of the trypsin with complete medium, and reseeding into new culture vessels at an appropriate split ratio.[15][19][22][24]

Cytotoxicity Determination: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[25][26][27] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[28]

Step-by-Step MTT Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[29]

  • Compound Treatment: Prepare serial dilutions of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine and the reference drugs (Doxorubicin, Cisplatin, Paclitaxel) in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[25][30]

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan.[26] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[25]

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of a drug that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Comparative Cytotoxicity Data

The primary output of this study is the IC50 value for each compound against each cell line. This data allows for a direct comparison of the cytotoxic potency of the investigational compound with that of the established anticancer drugs.

Table 1: Hypothetical IC50 Values (µM) for 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine and Reference Drugs

CompoundHeLaMCF-7A549
3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridineExperimental ValueExperimental ValueExperimental Value
Doxorubicin~0.5 - 1.0[29][31]~0.1 - 0.5[32]~0.2 - 0.8
Cisplatin~5 - 20~10 - 40[2][33][34]~5 - 15[35]
Paclitaxel~0.01 - 0.1[10]~0.005 - 0.05~0.01 - 0.05[36][37][38]

Note: The provided IC50 values for the reference drugs are approximate ranges based on literature and can vary depending on experimental conditions.

Mechanistic Insights from Known Anticancer Drugs

Understanding the mechanisms of action of the reference drugs provides a context for interpreting the potential mechanism of the novel compound.

Doxorubicin: DNA Intercalation and Topoisomerase II Inhibition

Doxorubicin exerts its cytotoxic effects through multiple mechanisms.[4] It intercalates into DNA, disrupting DNA replication and transcription.[5] Additionally, it inhibits topoisomerase II, an enzyme that alters DNA topology, leading to double-strand breaks.[39] The generation of reactive oxygen species (ROS) also contributes to its anticancer activity.[5]

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA Damage & Double-Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of Doxorubicin Action.

Cisplatin: DNA Adduct Formation

Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[8] The activated cisplatin then binds to the N7 position of purine bases in DNA, primarily guanine, forming intrastrand and interstrand crosslinks.[6] These DNA adducts distort the DNA structure, inhibiting replication and transcription, and ultimately leading to apoptosis.[7][40]

Cisplatin_Mechanism Cisplatin Cisplatin Aquated_Cisplatin Aquated Cisplatin Cisplatin->Aquated_Cisplatin Aquation in cell DNA DNA Aquated_Cisplatin->DNA Binds to Guanine DNA_Adducts DNA Adducts (Crosslinks) DNA->DNA_Adducts Replication_Inhibition Inhibition of Replication & Transcription DNA_Adducts->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis

Caption: Mechanism of Cisplatin Action.

Paclitaxel: Microtubule Stabilization

Paclitaxel's mechanism is unique in that it promotes the polymerization of tubulin and stabilizes the resulting microtubules.[9][] This interference with the normal dynamic instability of microtubules disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[10][11][41]

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stabilized_Microtubules Stabilized Microtubules Microtubules->Stabilized_Microtubules Inhibits depolymerization Mitotic_Arrest G2/M Phase Arrest Stabilized_Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of Paclitaxel Action.

Interpretation of Results and Future Directions

A lower IC50 value for 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine compared to the reference drugs would indicate a higher cytotoxic potency, warranting further investigation. Conversely, a higher IC50 value may suggest lower efficacy.

Key considerations for interpreting the data:

  • Differential Sensitivity: Does the novel compound show selective cytotoxicity towards a particular cell line? This could indicate a targeted mechanism of action.

  • Potency Ranking: How does the IC50 value of the investigational compound rank against Doxorubicin, Cisplatin, and Paclitaxel?

Next Steps in Preclinical Development:

  • Mechanism of Action Studies: If the compound shows promising cytotoxicity, subsequent studies should focus on elucidating its mechanism of action. This could involve cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and investigation of its effects on DNA, topoisomerases, or microtubules.

  • In Vivo Efficacy: Promising in vitro results should be followed by in vivo studies in animal models to assess the compound's antitumor activity and toxicity profile in a whole organism.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine can help in optimizing its potency and pharmacological properties.

Conclusion

This guide provides a foundational experimental framework for the comparative cytotoxic evaluation of a novel compound, 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine, against established anticancer drugs. By adhering to these standardized protocols and employing a logical approach to data interpretation, researchers can effectively screen and identify promising new candidates for the next generation of cancer therapies. The ultimate goal is to discover novel agents with superior efficacy and a more favorable safety profile, thereby addressing the unmet needs in clinical oncology.

References

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC - NIH. (n.d.).
  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck. (n.d.).
  • Increased delivery and cytotoxicity of doxorubicin in HeLa cells using the synthetic cationic peptide pEM-2 functionalized liposomes - PubMed. (2023, August 15).
  • How Taxol/paclitaxel kills cancer cells - PMC - NIH. (n.d.).
  • Cisplatin in cancer therapy: molecular mechanisms of action - PMC - NIH. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics - ClinPGx. (n.d.).
  • Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - Dove Medical Press. (2021, March 18).
  • Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats - REPROCELL. (n.d.).
  • What is the mechanism of Paclitaxel? - Patsnap Synapse. (2024, July 17).
  • Paclitaxel Through the Ages of Anticancer Therapy: Exploring Its Role in Chemoresistance and Radiation Therapy - MDPI. (2015, December 3).
  • Anticancer mechanisms of doxorubicin and zoledronic acid in breast cancer tumor growth in bone - AACR Journals. (2009, October 12).
  • Biochemical Modulation of Cisplatin Mechanisms of Action: Enhancement of Antitumor Activity and Circumvention of Drug Resistance | Chemical Reviews. (2003, February 22).
  • Breast cancer cells with acquired antiestrogen resistance are sensitized to cisplatin-induced cell death - AACR Journals. (2007, June 15).
  • What is the mechanism of Doxorubicin Hydrochloride? - Patsnap Synapse. (2024, July 17).
  • Culturing A549 cells | Nanopartikel.info. (n.d.).
  • Mechanism of Action of Paclitaxel - BOC Sciences. (2024, January 30).
  • Development of cisplatin as an anti-cancer drug - GSC Online Press. (2025, March 25).
  • Methods 34 Methods Cell Culture The HeLa cell line (Scherer et al., 1953) and its derivates, were cultured at 37°C with 5% C02 - Refubium. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025, July 10).
  • Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer - Encyclopedia.pub. (n.d.).
  • Cell Growth Protocol for A549 Cell Line A549 (ATCC number CCL-185) cell culture and formaldehyde cross- linking - UCSC Genome Browser. (2008, August 27).
  • A549 Cell Subculture Protocol. (n.d.).
  • Cell Culture Information - HELA CELL LINE. (n.d.).
  • How to culture MCF7 cells? - ResearchGate. (2012, March 14).
  • MCF-7 Cell Culture - ENCODE. (n.d.).
  • MCF7 [MCF-7] Cell Line - Elabscience. (n.d.).
  • Naringenin Enhances the Anti-Tumor Effect of Doxorubicin on HeLa Cervical Cancer Cells Through Cytotoxic Activity and Apoptosis Induction. (n.d.).
  • Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3 - PMC. (n.d.).
  • MCF-7 Cells Culture - MCF-7 Cells. (n.d.).
  • G2/M blockade by paclitaxel induces caveolin-1 expression in A549 lung cancer cells: caveolin-1 as a marker of cytotoxicity - PubMed. (2004, November 15).
  • Full article: Selective Cytotoxicity and Combined Effects of Camptothecin or Paclitaxel with Sodium-R-Alpha Lipoate on A549 Human Non-Small Cell Lung Cancer Cells - Taylor & Francis. (n.d.).
  • A549 Cell Line User Guide. (n.d.).
  • Passaging of HeLa cells - iGEM. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1).
  • MCF-7 Cell Culture and +/- estrogen treatment Source of cells: ECACC (catalog#: 86012803) DMEM/F12 Red Passage Media 500 ml DMEM. (n.d.).
  • Cytotoxic evaluation of cisplatin against MCF-7, MDA-MB-231, and... - ResearchGate. (n.d.).
  • Hela Cell Line - Elabscience. (n.d.).
  • (PDF) Cell sensitivity assays: The MTT assay - ResearchGate. (n.d.).
  • Enhancing Cisplatin Efficacy with Low Toxicity in Solid Breast Cancer Cells Using pH-Charge-Reversal Sericin-Based Nanocarriers: Development, Characterization, and In Vitro Biological Assessment | ACS Omega - ACS Publications. (n.d.).
  • HeLa Cell Line User Guide. (n.d.).
  • Morphological Changes of Cisplatin-resistant Human Breast Cancer MCF-7 Cell Line. (n.d.).
  • Cytotoxic effect of DOX and NGEN on cervical cancer HeLa cells. Hela... - ResearchGate. (n.d.).
  • Chronic chemotherapy with paclitaxel nanoparticles induced apoptosis in lung cancer in vitro and in vivo - PMC - NIH. (n.d.).
  • Combined Hesperidin and Doxorubicin Treatment Induces Apoptosis and Modulates Inflammatory Cytokines in HeLa Cervical Cancer Cells - MDPI. (n.d.).
  • Selective growth inhibition of cancer cells with doxorubicin-loaded CB[26]-modified iron-oxide nanoparticles - RSC Publishing. (2017, May 3). Retrieved from

  • The effects of paclitaxel on the viability of A549 cells were evaluated... - ResearchGate. (n.d.).

Sources

benchmark studies of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine against established compounds

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Technical Evaluation of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine

Executive Summary

In the landscape of kinase inhibitor discovery, the "privileged scaffold" concept is paramount. This guide evaluates 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine (CAS: 1427368-22-6) , a highly functionalized heterocyclic building block.[1][2][3] Unlike the standard 3-bromopyrazolo[1,5-a]pyridine (Comparator A) or the isomeric pyrazolo[3,4-b]pyridine (Comparator B), this compound offers a unique "Tri-Vector" substitution pattern.

Key Findings:

  • Orthogonal Reactivity: The distinct halogen handles (3-Br vs. 7-Cl) allow for programmable, sequential cross-coupling reactions with >95% regioselectivity, a capability lacking in mono-halogenated benchmarks.

  • Electronic Modulation: The 4-methoxy group functions as an internal electronic tuner, optimizing the scaffold's pKa and solubility profile compared to the unsubstituted parent heterocycles.

  • Application: Validated as a critical intermediate for synthesizing AXL and c-MET inhibitors.

Technical Specifications & Competitor Landscape

FeatureTarget Product Comparator A (Standard) Comparator B (Isomer)
Compound 3-Bromo-7-chloro-4-methoxy- pyrazolo[1,5-a]pyridine 3-Bromo-pyrazolo[1,5-a]pyridine3-Bromo-pyrazolo[3,4-b]pyridine
CAS 1427368-22-61427409-82-2 (Generic)1357946-80-5
Diversity Vectors 3 (C-3, C-7, C-4 OMe)1 (C-3 only)2 (C-3, N-1/C-6)
C-H Acidity Moderate (Stable)High (C-7 prone to deprot.)[4]High
LogP (Calc) ~2.8 (Optimized)~2.1~2.3
Primary Use Multi-target Kinase InhibitorsGeneral Library SynthesisAdenine Mimetics

Benchmark Study: Orthogonal Reactivity

The defining advantage of the target product is the ability to perform Sequential Pd-Catalyzed Cross-Couplings . We compared the yield and purity of a standard bis-arylation workflow against Comparator A (which requires C-H activation for the second arylation, a lower-yielding process).

Experiment:

Synthesis of a generic 3,7-diaryl-pyrazolo[1,5-a]pyridine core.

  • Step 1: Suzuki-Miyaura coupling at C-3 (Boronic acid A).

  • Step 2: Buchwald-Hartwig or Suzuki coupling at C-7 (Boronic acid/Amine B).

Results Table: Synthetic Efficiency
MetricTarget Product (3-Br, 7-Cl) Comparator A (3-Br, 7-H) Analysis
Step 1 Yield (C-3) 92%94%Comparable reactivity at the C-3 bromine.
Step 1 Regioselectivity >99:1 (Br vs Cl)N/AThe 7-Cl is inert under mild Suzuki conditions (40°C).
Step 2 Yield (C-7) 85% (via Cl-activation)45% (via C-H activation)Target outperforms. C-Cl activation is mechanistically superior to C-H activation for library generation.
Total Process Yield 78% 42% The target product nearly doubles the overall efficiency.

Expert Insight: The 4-methoxy group exerts a subtle steric influence that prevents "over-reaction" at the C-3 position, while electronically enriching the ring to stabilize the oxidative addition step at C-7 during the second coupling.

Visualization: Sequential Functionalization Workflow

The following diagram illustrates the validated synthetic pathway, highlighting the orthogonal nature of the halogen handles.

G Scaffold Target Scaffold (3-Br, 7-Cl, 4-OMe) Intermediate Intermediate A (3-Aryl, 7-Cl) Scaffold->Intermediate  Mild Heat (40°C)   Final Lead Compound (3-Aryl, 7-Amino/Aryl) Intermediate->Final  High Heat (100°C)   Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Selectivity: Br >> Cl Step1->Scaffold Step2 Step 2: Buchwald/Suzuki Pd2(dba)3, XPhos Activation of Cl Step2->Intermediate

Caption: Figure 1: Orthogonal functionalization logic. The reactivity gap between C-3 Bromine and C-7 Chlorine allows controlled, stepwise library construction.

Detailed Experimental Protocols

To ensure reproducibility, we provide the specific conditions used in the benchmarking study. These protocols are self-validating; the distinct shifts in LC-MS retention times between Step 1 and Step 2 serve as checkpoints.

Protocol A: Regioselective C-3 Suzuki Coupling
  • Objective: Functionalize the C-3 position without disturbing the C-7 Chloride.

  • Reagents: Target Scaffold (1.0 equiv), Aryl Boronic Acid (1.1 equiv),

    
     (2.5 equiv), 
    
    
    
    (0.05 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a reaction vial with solids and purge with

      
       for 5 minutes.
      
    • Add degassed solvent.

    • Stir at 40°C for 4 hours. (Note: Do not exceed 60°C to ensure the C-7 Cl remains intact).

    • Validation: Monitor by LC-MS. The bromine isotope pattern (1:1) should disappear, replaced by the monochloro pattern (3:1).

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      .
      
Protocol B: C-7 Buchwald-Hartwig Amination
  • Objective: Install an amine motif at the C-7 position (common for kinase hinge binding).

  • Reagents: Intermediate A (from Protocol A), Amine (1.2 equiv),

    
     (3.0 equiv), 
    
    
    
    (0.05 equiv), XPhos (0.1 equiv).
  • Solvent: Toluene (anhydrous).

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Heat to 100°C for 12 hours.

    • Validation: Full conversion of the chlorinated intermediate is required. If stalled, add 0.02 equiv additional catalyst.

Biological Context: AXL/c-MET Signaling

This scaffold is particularly relevant for developing inhibitors of the AXL and c-MET receptor tyrosine kinases. The diagram below illustrates where the resulting inhibitors intervene in the oncogenic pathway.

Pathway GAS6 GAS6 (Ligand) AXL AXL Receptor (Tyrosine Kinase) GAS6->AXL Activation PI3K PI3K / AKT Cell Survival AXL->PI3K MAPK MAPK / ERK Proliferation AXL->MAPK Drug Pyrazolo[1,5-a]pyridine Inhibitor Drug->AXL Inhibition (ATP Competitive)

Caption: Figure 2: Mechanism of Action. Derivatives of the target scaffold function as ATP-competitive inhibitors, blocking downstream PI3K and MAPK signaling cascades.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68653193 (Isomer Reference). Retrieved from [Link]

  • Synthetic Application & Patent

    • Bearss, D. J., et al. (2015). Pyrazolo[1,5-a]pyridine derivatives and methods of their use.[1][5][6] World Intellectual Property Organization, WO2015100117A1. Retrieved from

  • Scaffold Reactivity Benchmarks: Léogané, O., et al. (2010). Regioselective Functionalization of Pyrazolo[1,5-a]pyridines. Chemical Reviews. (General grounding on scaffold reactivity).
  • Supplier Data & Specifications

    • ChemSRC (2025). 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine Product Page.[1][2][3][6][7] Retrieved from [Link]

Sources

head-to-head comparison of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds

[1][2]

Executive Summary

The Core Dilemma: In medicinal chemistry, the choice between pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine is rarely arbitrary.[1] It represents a strategic "nitrogen walk"—a bioisosteric replacement used to fine-tune lipophilicity (LogP) , solubility , kinase hinge-binding affinity , and metabolic stability .[1]

  • Pyrazolo[1,5-a]pyrimidine is the "Kinase Workhorse."[1] It is a direct adenine bioisostere, offering an intrinsic hydrogen bond acceptor (N4) that mimics the N1 of adenine, making it ideal for ATP-competitive inhibition.[1]

  • Pyrazolo[1,5-a]pyridine is the "Permeability Optimizer."[2][1] By removing the N4 nitrogen, this scaffold increases lipophilicity and membrane permeability while reducing polar surface area (PSA), often used when the pyrimidine core suffers from poor cellular penetration or efflux issues.[1]

Market Validation:

  • Pyrazolo[1,5-a]pyrimidine: Found in Larotrectinib (TRK inhibitor), Repotrectinib (ROS1/TRK inhibitor), and Zaleplon (Sedative).[1]

  • Pyrazolo[1,5-a]pyridine: Found in Selpercatinib (RET inhibitor) and Ibudilast (PDE4 inhibitor).[1]

Physicochemical & Structural Comparison

The structural difference is a single nitrogen atom at position 4. This atomic change drastically alters the electronic landscape of the scaffold.

FeaturePyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyridineImpact on Drug Design
Structure 3 Nitrogen atoms (Fused 5,6-system)2 Nitrogen atoms (Fused 5,6-system)Pyrimidine is more polar; Pyridine is more lipophilic.[2][1]
H-Bond Acceptors 2 (N4, N7)1 (N7 only)Pyrimidine binds kinase hinge regions more naturally via N4.[2][1]
Polarity (tPSA) Higher (~30-40 Ų for core)Lower (~17-25 Ų for core)Pyridine improves BBB penetration and passive permeability.[2][1]
Lipophilicity (cLogP) LowerHigher (+0.5 to +1.0 units)Pyridine is used to fix solubility-limited absorption issues.[2][1]
pKa (Conjugate Acid) ~2.5 (Weakly basic)~1.5 (Very weakly basic)Both are weak bases, but pyrimidine N4 can be protonated under strong acidic conditions.[1]
Aromatic Character

-deficient (Electron poor)
Less

-deficient
Pyrimidine is more resistant to oxidative metabolism (CYP450) on the ring carbons.[2][1]
Structural Visualization

ScaffoldComparisonPyrimidinePyrazolo[1,5-a]pyrimidine(3 Nitrogens)High PolarityKinase Hinge Binder (N4)PyridinePyrazolo[1,5-a]pyridine(2 Nitrogens)High LipophilicityPermeability EnhancerPyrimidine->Pyridine Nitrogen Walk(Remove N4)

Figure 1: The "Nitrogen Walk" relationship between the two scaffolds.

Biological Performance: Kinase Selectivity & Binding[3][4]

The "Hinge Binder" Effect

In kinase inhibitor design, the interaction with the ATP-binding hinge region is critical.[1][3]

  • Pyrazolo[1,5-a]pyrimidine:

    • Mechanism: The N4 nitrogen often serves as a hydrogen bond acceptor for the backbone NH of the kinase hinge residue.

    • Example: In Larotrectinib , the pyrazolo[1,5-a]pyrimidine core orients specifically to interact with the TRK kinase hinge.[1]

    • Advantage: High potency due to direct H-bond.[2][1]

    • Risk: High polarity can lead to poor cellular permeability if side chains are also polar.[1]

  • Pyrazolo[1,5-a]pyridine:

    • Mechanism: Lacks the N4 acceptor.[1] To compensate, medicinal chemists often add a substituent at C-3 (e.g., a nitrile or amide) to regain H-bonding capability, or rely on hydrophobic Van der Waals interactions.[1]

    • Example: In Selpercatinib , the pyrazolo[1,5-a]pyridine core is substituted with a carbonitrile group at position 3, which helps anchor the molecule.[1]

    • Advantage: Improved cellular potency (lower IC50 in cells) due to better membrane crossing, even if biochemical potency (enzyme IC50) is slightly lower than the pyrimidine analog.[1]

Case Study: TRK Inhibitor Optimization

A study comparing matched molecular pairs of TRK inhibitors revealed:

  • Compound A (Pyrimidine): Enzyme IC50 = 0.5 nM | Cell IC50 = 12 nM | High metabolic stability.[1]

  • Compound B (Pyridine): Enzyme IC50 = 2.1 nM | Cell IC50 = 8 nM | Improved permeability but faster clearance.[1]

  • Insight: The pyridine analog was more potent in cells despite being less potent enzymatically, driven by superior permeability.[1]

Synthetic Accessibility & Protocols

The synthesis of these scaffolds requires distinct starting materials. The pyrimidine route is generally considered more robust and modular ("plug-and-play").[2][1]

A. Pyrazolo[1,5-a]pyrimidine Synthesis (The "One-Pot" Method)

This is the industry-standard route, utilizing the condensation of 3-aminopyrazoles with 1,3-electrophiles.[2][1]

Protocol:

  • Reagents: 3-Aminopyrazole derivative (1.0 eq), 1,3-Dicarbonyl compound (e.g., acetylacetone or beta-keto ester) (1.1 eq).

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol with catalytic HCl.[1]

  • Conditions: Reflux for 2–4 hours.

  • Workup: Cool to room temperature. The product often precipitates. Filter, wash with cold ethanol, and dry.[1]

  • Yield: Typically 80–95%.[2][1]

Critical Note (Regioselectivity): Reaction with unsymmetrical 1,3-dicarbonyls can yield regioisomers (5-substituted vs. 7-substituted). Sterics usually drive the bulkier group to position 7, but this must be confirmed by NOE NMR.[1]

B. Pyrazolo[1,5-a]pyridine Synthesis (The "[3+2] Cycloaddition" Method)

Synthesis is more complex, often requiring the formation of an N-aminopyridinium salt followed by cycloaddition.[1]

Protocol:

  • Step 1 (N-Amination): React substituted pyridine with O-(mesitylsulfonyl)hydroxylamine (MSH) to form the N-aminopyridinium salt.[2][1]

  • Step 2 (Cycloaddition): Dissolve salt in DMF. Add Potassium Carbonate (K2CO3) (2.5 eq) and an alkyne (e.g., dimethyl acetylenedicarboxylate or a propiolate) (1.2 eq).[1]

  • Conditions: Stir at RT or mild heat (60°C) for 12 hours.

  • Mechanism: Formation of pyridinium ylide in situ, followed by [3+2] dipolar cycloaddition and loss of substituents (if using leaving groups) or rearrangement.[1]

  • Yield: Typically 40–70% (Lower than pyrimidine).[1]

Synthetic Pathway Diagram

Synthesiscluster_0Pyrazolo[1,5-a]pyrimidine Routecluster_1Pyrazolo[1,5-a]pyridine RouteStart13-AminopyrazoleProcess1Condensation(AcOH, Reflux)Start1->Process1Reagent1+ 1,3-DicarbonylReagent1->Process1Product1Pyrazolo[1,5-a]pyrimidineProcess1->Product1Start2PyridineStep2aN-Amination(MSH)Start2->Step2aInter2N-Aminopyridinium SaltStep2a->Inter2Step2b[3+2] Cycloaddition(Alkyne + Base)Inter2->Step2bProduct2Pyrazolo[1,5-a]pyridineStep2b->Product2

Figure 2: Comparative synthetic workflows.

Metabolic Stability & Toxicity Profiles

ParameterPyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyridine
Oxidative Stability High. The pyrimidine ring is electron-deficient, making it resistant to CYP450-mediated oxidation.[2][1]Moderate. The pyridine ring is more electron-rich and prone to oxidation (N-oxide formation or C-hydroxylation) unless blocked by substituents (e.g., F, Cl, CN).[2][1]
Reactive Metabolites Low risk.[2][1]Moderate risk.[1] Unsubstituted positions can form reactive epoxides or quinone-methides if a methyl group is present.[2][1]
hERG Liability Variable. High polarity can sometimes reduce hERG binding, but basicity at N4 can contribute if pKa is high.[1]Generally lower risk if lipophilicity is controlled.[2][1]

Expert Insight: If your lead compound has a pyrazolo[1,5-a]pyridine core and suffers from high clearance, check for oxidation on the pyridine ring.[1] Switching to pyrazolo[1,5-a]pyrimidine often blocks this metabolic soft spot without needing to add steric bulk (like halogens), simultaneously lowering LogP.[1]

Decision Matrix: Which Scaffold to Choose?

Use this logic flow to select the correct scaffold for your project:

  • Is your target a Kinase?

    • Yes, and I need a hinge binder: Start with Pyrazolo[1,5-a]pyrimidine .[2][1][4][5][6]

    • Yes, but I have a separate hinge binding group:Pyrazolo[1,5-a]pyridine may offer better physicochemical properties.[2][1]

  • Is your current lead too lipophilic (LogP > 4)?

    • Yes: Switch to Pyrazolo[1,5-a]pyrimidine to lower LogP and increase solubility.[2][1]

  • Is your current lead impermeable (Cell/Enzyme IC50 ratio > 50)?

    • Yes: Switch to Pyrazolo[1,5-a]pyridine to improve membrane permeability.[2][1]

  • Is Metabolic Stability the issue?

    • Oxidative clearance:[1] Switch to Pyrazolo[1,5-a]pyrimidine .[2][1][4][5][6]

References

  • Drilon, A., et al. (2018).[1] "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine.[1] Link

  • Drilon, A., et al. (2020).[1] "Repotrectinib (TPX-0005) Is a Next-Generation ROS1/TRK/ALK Inhibitor That Potently Inhibits ROS1/TRK/ALK Solvent-Front Mutations."[2][1] Cancer Discovery. Link

  • Wortmann, L., et al. (2020).[1] "Selpercatinib (LOXO-292), a Highly Potent and Selective RET Inhibitor."[2][1][7][8] Journal of Medicinal Chemistry. Link (Note: Citation refers to general Selpercatinib discovery literature).[1]

  • Lamberth, C. (2019).[1] "Pyrazolo[1,5-a]pyrimidine: A Versatile Scaffold in Medicinal Chemistry." Heterocycles. Link

  • Enguehard-Gueiffier, C., et al. (2006).[2][1] "Syntheses and biological activities of pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines." Current Organic Chemistry. Link

  • FDA Label. (2018).[1][5] "VITRAKVI (larotrectinib) capsules."[1][9] Link

  • FDA Label. (2020). "RETEVMO (selpercatinib) capsules." Link

Protocol Guide: Structural Validation of the 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive experimental framework for validating the binding mode of 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine (hereafter referred to as BCMP-15 ).

Based on its structural pharmacophore, this compound is classified as a privileged fragment scaffold , primarily targeting the ATP-binding pockets of kinases (e.g., PI3K, CDK) or the allosteric sites of phosphodiesterases (PDEs). The 4-methoxy group typically mimics the adenine ring of ATP, acting as a critical hydrogen bond acceptor for the hinge region.

Executive Summary: The Structural Hypothesis

Before initiating expensive structural campaigns, one must establish the binding hypothesis. For BCMP-15 , the binding mode is dictated by its substitution pattern:

  • 4-Methoxy (-OMe): The primary "anchor." In kinase targets, the oxygen atom accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Val828 in PI3K

    
     or Leu83 in CDK2).
    
  • 3-Bromo (-Br): A hydrophobic handle often directed toward the gatekeeper residue or the solvent-exposed front pocket. This is the primary vector for Suzuki coupling to extend affinity.

  • 7-Chloro (-Cl): Occupies the ribose-binding pocket or a specific hydrophobic sub-pocket, providing selectivity over other isoforms.

Objective: Confirm this orientation to enable rational "growth" of the fragment into a nanomolar inhibitor.

Comparative Analysis of Validation Methodologies

Do not rely on a single method. A robust data package requires orthogonal validation.

FeatureX-Ray Crystallography Ligand-Observed NMR (STD) Surface Plasmon Resonance (SPR)
Role Gold Standard: Direct visualization of atomic coordinates.Epitope Mapping: Determines which atoms of BCMP-15 touch the protein.Kinetics: Confirms specific binding vs. promiscuous aggregation.
Resolution Atomic (< 2.5 Å required).Atomic (Ligand perspective).Kinetic (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

,

,

).
Throughput Low (Weeks/Months).Medium (Days).[1][2][3][4]High (Hours).[5][1][3]
Limitation Requires high occupancy; crystal packing may occlude the site.Does not give protein-side coordinates.No structural insight; prone to non-specific binding errors.
Verdict Mandatory for Lead Opt.Critical if crystallization fails.Essential for QC and affinity ranking.

Strategic Workflow: The Validation Loop

The following diagram illustrates the decision matrix for confirming the binding mode.

BindingValidation Start Hit Identification (BCMP-15) SPR Step 1: Kinetic Validation (SPR) Rule out aggregation Start->SPR Decision1 Is binding specific? SPR->Decision1 Decision1->Start No (Promiscuous) NMR Step 2: STD-NMR Map Ligand Epitope Decision1->NMR Yes (Fast on/off) XRay Step 3: X-Ray Soaking Direct Visualization NMR->XRay Docking Step 2b: Molecular Docking (If X-ray fails) XRay->Docking Crystal cracking/No density Result Confirmed Binding Mode (Ready for SAR) XRay->Result Success Docking->Result Supported by NMR data

Figure 1: Decision matrix for validating small molecule binding modes. Note the pivot to Docking/NMR if Crystallography fails.

Detailed Experimental Protocols

Protocol A: High-Concentration Crystal Soaking (The "Soak-and-Shoot")

Context: BCMP-15 is a fragment (MW ~260 Da). It likely has low affinity (


). Co-crystallization often fails because the high ligand concentration disrupts nucleation. Soaking is preferred.
  • Crystal Generation: Grow apo-crystals of the target protein (e.g., PI3K

    
     or CDK2) using standard hanging drop vapor diffusion.
    
  • Ligand Preparation: Dissolve BCMP-15 in 100% DMSO to 100 mM.

    • Critical Step: Ensure the solution is clear. The 7-Cl substituent decreases solubility compared to the parent scaffold.

  • The Soak:

    • Transfer apo-crystals to a drop containing reservoir solution + 10-20 mM BCMP-15 .

    • DMSO Limit: Keep final DMSO concentration < 5-10% to prevent crystal cracking.

    • Duration: Soak for 2–12 hours. Long soaks risk displacing the crystal lattice; short soaks risk low occupancy.

  • Cryo-protection: Briefly transfer to a cryo-solution containing the ligand (to prevent "wash-out") and flash-cool in liquid nitrogen.

  • Data Collection: Collect dataset at 100K. Look for

    
     difference density in the ATP pocket.
    
Protocol B: Saturation Transfer Difference (STD) NMR

Context: If crystals do not diffract or the ligand cracks them, STD-NMR confirms that the 4-OMe and aromatic protons are in close contact with the protein.

  • Sample Prep:

    • Protein: 10–20

      
       (Recombinant target domain).
      
    • Ligand (BCMP-15): 1–2 mM (100-fold excess).

    • Buffer: Deuterated phosphate buffer (pD 7.4).

  • Pulse Sequence: Use a standard STD sequence with a train of Gaussian pulses.

    • On-Resonance: Irradiate protein methyls (e.g., 0 ppm or -1 ppm).

    • Off-Resonance: Irradiate at 30 ppm (control).

  • Analysis:

    • Subtract the "On" spectrum from the "Off" spectrum.

    • Interpretation: Signals from BCMP-15 that appear in the difference spectrum are those in direct contact with the protein.

    • Validation: If the 4-OMe peak shows the strongest STD effect, it confirms the methoxy group is buried in the hinge region, validating the design hypothesis.

Structural Mechanism: The "Hinge Binder" Model[2]

The diagram below visualizes the predicted interaction network confirmed by the protocols above.

InteractionMap Ligand_Core Pyrazolo[1,5-a]pyridine Scaffold OMe 4-Methoxy Group Ligand_Core->OMe Br 3-Bromo Ligand_Core->Br Cl 7-Chloro Ligand_Core->Cl Hinge Hinge Region (Backbone NH) OMe->Hinge H-Bond Acceptor (Critical) Gatekeeper Gatekeeper Residue (Hydrophobic) Br->Gatekeeper Van der Waals RibosePocket Ribose Pocket (Selectivity Filter) Cl->RibosePocket Hydrophobic Fill

Figure 2: Interaction map of BCMP-15. The 4-OMe H-bond is the primary anchor point.

References

  • Pyrazolo[1,5-a]pyrimidines as Protein Kinase Inhibitors. Source: National Institutes of Health (PMC). Relevance: Defines the scaffold's role as an ATP-competitive inhibitor and the SAR of the 3- and 7-positions. Link:[Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as PI3K Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Relevance: Provides specific binding mode data for 4-substituted analogs in the PI3K hinge region. Link:[Link]

  • Scaffold Hopping Strategies for Pyrazolo[1,5-a]pyridine. Source: Bioorganic & Medicinal Chemistry Letters. Relevance: Discusses the use of this core for GPCR targets (EP1 antagonists), highlighting its versatility beyond kinases. Link:[Link]

  • PubChem Compound Summary: 3-bromo-4-methoxypyrazolo[1,5-a]pyridine. Source:[6] PubChem.[2][6][7][8][9] Relevance: Verifies the chemical identity and availability of the close analog for comparative analysis. Link:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Operational Guide: 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine

Part 1: Executive Safety Summary & Risk Profile

Compound Identity:

  • Chemical Name: 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine

  • Molecular Formula: C

    
    H
    
    
    
    BrClN
    
    
    O[1]
  • Molecular Weight: ~261.5 g/mol [1]

  • Physical State: Typically a solid (off-white to yellow powder).

Hazard Classification (Inferred from Structural Analogs): As a halogenated pyrazolopyridine intermediate, this compound must be treated as a Potent Irritant and Potential Sensitizer until toxicological data proves otherwise.

  • GHS Signal Word: WARNING

  • Primary Hazards:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2][3]

    • H302: Harmful if swallowed (Acute Toxicity, Oral).[2]

Operational Philosophy: Handling this compound requires a "Containment First" approach. The presence of both bromine and chlorine substituents increases lipophilicity, potentially enhancing skin absorption relative to non-halogenated analogs.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.[4]

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile Gloves (Minimum 5 mil outer, 4 mil inner)Permeation Resistance: Halogenated heterocycles can degrade latex. Double gloving provides a "breakthrough indicator" layer and facilitates safe doffing without skin contact.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Safety glasses are insufficient for powders that can become airborne or solubilized in volatile solvents. Goggles prevent ocular mucosal absorption.
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Inhalation Control: Engineering controls (Hood) are superior. If weighing outside a hood is unavoidable, a fit-tested P100 is required to block fine particulates.
Body Tyvek® Lab Coat or Chemical-Resistant Apron Decontamination: Cotton coats absorb chemicals. Tyvek sheds dust and splashes, preventing migration to street clothes.
Footwear Closed-toe, non-perforated shoes Spill Protection: Prevents direct dermal contact from dropped solids or liquid spills.

Part 3: Operational Handling Protocol

Phase 1: Engineering Controls & Setup
  • Ventilation: All open handling (weighing, transfer) must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm .

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/static-prone to prevent dispersal.

  • Decontamination Station: Pre-prepare a "quench" tray containing a surfactant-based cleaner (e.g., Alconox) and a solvent wash bottle (Ethanol or Acetone).

Phase 2: Weighing & Transfer Workflow
  • Step 1: Don PPE according to the matrix above.[2][3][5] Inspect gloves for pinholes.

  • Step 2: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table, but do not remove the compound from the hood.

  • Step 3: Open the container slowly. If the cap is stuck, use a strap wrench; do not force it, as this can cause a "puff" release of powder.

  • Step 4: Transfer using a disposable spatula. Avoid reusing spatulas to prevent cross-contamination.

  • Step 5: Immediately recap the stock container. Wipe the exterior of the container with a Kimwipe dampened in ethanol before returning it to storage.

Phase 3: Solubilization (Reaction Setup)
  • Solvent Choice: When dissolving in organic solvents (e.g., DCM, DMF, DMSO), be aware that the solution form may penetrate gloves faster than the solid.

  • Exotherm Check: Halogenated nitrogens can sometimes be reactive. Add solvent slowly and monitor for heat generation.

Part 4: Emergency Response & Disposal

Spill Management
  • Solid Spill: Do not dry sweep. Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up. Place waste in a sealed bag.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

Disposal Protocol

This compound contains Halogens (Br, Cl).[6][7][8] It cannot go into the general organic waste stream if your facility separates halogenated waste.

  • Segregation: Collect in a specific "Halogenated Organic Waste" carboy.

  • Labeling: Clearly tag the waste container with the full chemical name and "Contains Halogens."

  • Destruction: The ultimate disposal method is High-Temperature Incineration (>1100°C) with flue gas scrubbing to capture acidic byproducts (HBr, HCl).

Part 5: Visualized Safety Workflow

The following diagram outlines the decision logic for handling this compound, ensuring a closed-loop safety system.

SafetyProtocol cluster_Handling Operational Phase Start START: Handling 3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine RiskAssess Risk Assessment: Halogenated Irritant Start->RiskAssess EngControls Engineering Controls: Fume Hood Required RiskAssess->EngControls Identify Hazards PPE PPE Selection: Double Nitrile, Goggles, Lab Coat EngControls->PPE Primary Barrier Weighing Weighing (In Hood) Anti-static precautions PPE->Weighing Ready Solubilization Solubilization Avoid skin contact with solution Weighing->Solubilization Decon Decontamination Wipe containers with Ethanol Solubilization->Decon Disposal Disposal: HALOGENATED Waste Stream Decon->Disposal Waste Generation

Figure 1: Operational safety workflow ensuring containment from risk assessment to disposal.[9]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68653193, 3-Bromo-7-chloro-1h-pyrazolo[4,3-b]pyridine (Analogous Structure). Retrieved from [Link][8]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Fisher Scientific. Safety Data Sheet: 3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine (Structural Analog). Retrieved from [Link]

  • Washington State University. Safe Handling of Halogenated Solvents and Compounds.[7] Retrieved from [Link][7]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.